Norucholic Acid
描述
NORUCHOLIC ACID is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
structure given in first source
Structure
3D Structure
属性
IUPAC Name |
(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDXDSPYPOWRO-JHMCBHKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99697-24-2 | |
| Record name | 24-Norursodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | norUrsodeoxycholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NORUCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of Norucholic acid
An In-depth Technical Guide on the Physicochemical Properties of Norucholic Acid
Introduction
This compound, also known as 24-norursodeoxycholic acid (nor-UDCA), is a synthetic, side-chain-shortened C23 homologue of ursodeoxycholic acid (UDCA).[1][2] It has emerged as a promising therapeutic agent for various cholestatic and metabolic liver diseases, including Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH).[2][3] Unlike its parent compound, this compound exhibits unique biotransformation properties; it is largely resistant to amidation with taurine or glycine.[4][5][6] This resistance allows it to undergo a process known as cholehepatic shunting, contributing to its distinct therapeutic effects, which include anti-cholestatic, anti-inflammatory, and anti-fibrotic properties.[1][4][5]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visualizations of relevant biological pathways to support further investigation and application of this novel therapeutic bile acid.
Chemical Identity and Structure
This compound is a steroid derivative with one less carbon atom in its side chain compared to naturally occurring bile acids.[7] This structural modification is fundamental to its unique pharmacological profile.
| Identifier | Data | Reference |
| IUPAC Name | (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | [8] |
| Synonyms | 24-Norursodeoxycholic acid, nor-UDCA, Norursodeoxycholic Acid, Nourcholic Acid | [1][6][8][9] |
| CAS Number | 99697-24-2 | [1][9][10][11] |
| Molecular Formula | C23H38O4 | [8][9][11][12] |
| Molecular Weight | 378.55 g/mol | [1][9][10][11][12] |
| InChI Key | QYYDXDSPYPOWRO-JHMCBHKWSA-N | [8][12] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--O)C">C@HO)C | [8] |
Core Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in biological systems, influencing its solubility, absorption, and interaction with cellular targets.
| Property | Value | Reference |
| Appearance | White to off-white solid | [1][10] |
| Melting Point | Data not available in cited sources. | |
| Boiling Point | Data not available in cited sources. | |
| pKa | Approximately 5 (estimated for unconjugated bile acids). | [13] |
| logP | Data not available in cited sources. The lipophilicity of bile acids is a critical determinant of their biological activity and toxicity.[14] |
Solubility Profile
The solubility of this compound is crucial for its formulation in both in vitro and in vivo studies.
| Solvent | Solubility | Notes | Reference |
| DMSO | 50 mg/mL (132.08 mM) | Requires sonication to dissolve. Hygroscopic DMSO can impact solubility. | [1] |
| Ethanol | Slightly Soluble | [10] | |
| Methanol | Slightly Soluble | [10] | |
| Aqueous Buffer | Sparingly soluble. | For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the buffer. | [15] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.60 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.60 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (6.60 mM) | 10% DMSO, 90% Corn Oil. | [1] |
Experimental Protocols
This section details methodologies relevant to the preparation, synthesis, and analysis of this compound.
Preparation of Stock and Working Solutions
Accurate preparation of solutions is critical for reproducible experimental results.
Protocol for In Vitro Stock Solution (50 mg/mL in DMSO): [1]
-
Weigh the desired amount of this compound solid.
-
Add the appropriate volume of newly opened, non-hygroscopic DMSO to achieve a concentration of 50 mg/mL.
-
Use an ultrasonic bath to aid dissolution until the solution is clear.
-
Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol for In Vivo Working Solution (Example using PEG300/Tween-80): [1] This protocol is for preparing a 1 mL working solution at a concentration of 2.5 mg/mL.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
General Methodologies for Physicochemical Analysis of Bile Acids
While specific experimental data for this compound is limited, the following are standard methods used for bile acids.
-
Determination of pKa: The ionization of bile acids is typically measured by titration in alcohol-water mixtures. The pKa of most unconjugated bile acids is consistently found to be around 5.0.[13]
-
Determination of Lipophilicity (logP): The hydrophobic-hydrophilic balance is a key property of bile acids.[14] It is commonly evaluated by measuring retention parameters using reverse-phase high-performance liquid chromatography (RP-HPLC), which correlate with the 1-octanol/water partition coefficient.[14][16]
Overview of Synthesis and Purification
The synthesis of pharmaceutical-grade this compound requires a controlled process to ensure high purity and a consistent crystalline form.[17] A common synthetic route starts from ursodeoxycholic acid (UDCA).[7]
Caption: Simplified workflow for this compound synthesis.[7]
Biological Interactions and Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with specific biological pathways.
Cholehepatic Shunting
A key mechanism of this compound is its ability to undergo cholehepatic shunting. Because it is not readily conjugated, it can be absorbed from the bile by cholangiocytes (bile duct cells), enter the bloodstream, and be efficiently re-absorbed and re-secreted by hepatocytes (liver cells).[4][5] This process concentrates the molecule within the biliary system, where it can exert protective effects.[4]
Caption: The cholehepatic shunting pathway of this compound.[4][5]
Immunomodulation via mTORC1 Signaling
This compound has been shown to have direct immunomodulatory effects, particularly on T cells. Mechanistic studies reveal that it targets and inhibits the mTORC1 signaling pathway.[18][19] This inhibition alters T cell metabolism, reducing processes like glycolysis and expansion, which is beneficial in immune-mediated liver diseases like PSC.[18][19][20]
Caption: this compound inhibits mTORC1 signaling in T cells.[18][19]
Induction of Autophagy
In certain cellular contexts, this compound can promote the degradation of harmful proteins by inducing autophagy.[10] This has been linked to the activation of the AMPK/ULK1 pathway.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. Therapeutic Mechanisms of Bile Acids and Nor-Ursodeoxycholic Acid in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]
- 6. caymanchem.com [caymanchem.com]
- 7. WO2024083775A1 - Process for the preparation of nor-ursodeoxycholic acid - Google Patents [patents.google.com]
- 8. This compound | C23H38O4 | CID 192254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 24-Norursodeoxycholic acid - MedChem Express [bioscience.co.uk]
- 10. medkoo.com [medkoo.com]
- 11. 24-norursodeoxycholic acid | 99697-24-2 [chemicalbook.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. US9512167B2 - Optimized synthesis of pure, non-polymorphic, crystalline bile acids with defined particle size - Google Patents [patents.google.com]
- 18. 24-Norursodeoxycholic acid reshapes immunometabolism in CD8+ T cells and alleviates hepatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Norursodeoxycholic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Endogenous Biosynthesis of Norcholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norcholic acid, a C23 bile acid, is a less abundant but physiologically significant metabolite of cholesterol. Unlike the well-characterized C24 primary bile acids, cholic acid and chenodeoxycholic acid, the endogenous biosynthesis of norcholic acid involves a side-chain shortening process, suggesting a unique metabolic pathway. This technical guide provides a comprehensive overview of the proposed endogenous biosynthesis of norcholic acid, integrating current knowledge of bile acid metabolism. The guide details the established pathways of primary bile acid synthesis that produce the precursor to norcholic acid, and subsequently elucidates the proposed mechanism of its formation. Furthermore, this document provides detailed experimental protocols for the quantification of norcholic acid and related bile acids, alongside quantitative data from literature. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.
Introduction to Bile Acid Biosynthesis
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The biosynthesis of the primary C24 bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.
-
The Classical (Neutral) Pathway : This is the major pathway for bile acid synthesis, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1) in the endoplasmic reticulum.[1][2][3] Subsequent modifications to the steroid nucleus and shortening of the side chain in the peroxisomes lead to the formation of CA and CDCA.[4][5]
-
The Alternative (Acidic) Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2][6] It primarily contributes to the synthesis of CDCA.
Proposed Endogenous Biosynthesis of Norcholic Acid
Norcholic acid is a C23 bile acid, meaning it has one less carbon in its side chain than cholic acid. Its formation is not part of the primary bile acid synthesis pathways but is thought to occur as a subsequent modification of cholic acid. The leading hypothesis is that norcholic acid is formed via alpha-oxidation of cholic acid, particularly in situations where the typical beta-oxidation pathway for side-chain shortening is impaired or overloaded.[7]
Alpha-oxidation is a process that removes a single carbon atom from the carboxyl end of a fatty acid or, in this case, a bile acid.[8][9] This process is particularly important for branched-chain fatty acids that cannot undergo direct beta-oxidation.
The proposed pathway for norcholic acid biosynthesis is as follows:
-
Formation of Cholic Acid : Cholic acid is synthesized from cholesterol via the classical pathway of bile acid synthesis.
-
Conversion to Norcholic Acid : Cholic acid undergoes alpha-oxidation, resulting in the removal of one carbon atom from its side chain to form norcholic acid. The precise enzymatic machinery responsible for the alpha-oxidation of cholic acid in vivo is not yet fully elucidated but is thought to involve peroxisomal enzymes.
Visualization of the Biosynthesis Pathway
The following diagram illustrates the established synthesis of cholic acid and the proposed subsequent conversion to norcholic acid.
Quantitative Data
The quantification of norcholic acid and other bile acids in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes representative quantitative data for norcholic acid found in the literature. It is important to note that concentrations can vary significantly depending on the species, physiological state, and analytical methodology.
| Biological Matrix | Species | Concentration Range | Analytical Method | Reference |
| Liver Tissue (Tumor) | Human | ~1-10 ng/g | UPLC-MS/MS | [10] |
| Liver Tissue (Peritumoral) | Human | ~0.5-5 ng/g | UPLC-MS/MS | [10] |
| Serum | Human | 0.1 - 5 nM | LC-MS/MS | [11] |
| Feces | Mouse | Variable | LC-MS/MS | [12] |
Experimental Protocols
The following section provides a detailed methodology for the quantification of norcholic acid and other bile acids in biological samples using LC-MS/MS. This protocol is a composite of methodologies reported in the scientific literature.[1][11][12][13][14]
Sample Preparation (Serum)
-
Thawing : Thaw frozen serum samples on ice.
-
Aliquoting : Aliquot 50 µL of serum into a microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of an internal standard mixture (containing deuterated bile acid analogs, e.g., d4-Cholic Acid) to each sample.
-
Protein Precipitation : Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing : Vortex the samples for 1 minute.
-
Centrifugation : Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Drying : Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Filtration/Centrifugation : Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vials : Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B : Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient : A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode : Negative Electrospray Ionization (ESI-).
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Norcholic Acid : Precursor ion (m/z) 393.3 -> Product ion (m/z) 349.3
-
Cholic Acid : Precursor ion (m/z) 407.3 -> Product ion (m/z) 343.3
-
(Note: Specific MRM transitions should be optimized for the instrument used).
-
-
Source Parameters : Optimized for maximal signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the analysis of norcholic acid from biological samples.
Conclusion
The endogenous biosynthesis of norcholic acid is an intriguing aspect of bile acid metabolism that diverges from the canonical pathways. While the precise enzymatic details of the alpha-oxidation of cholic acid to norcholic acid require further investigation, the proposed pathway provides a strong framework for future research. The analytical methods detailed in this guide offer robust tools for the accurate quantification of norcholic acid, which will be essential in elucidating its physiological and pathological roles. A deeper understanding of norcholic acid biosynthesis may unveil novel therapeutic targets for metabolic and liver diseases.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 4. Peroxisomal oxidation of the steroid side chain in bile acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Norcholic Acid Promotes Tumor Progression and Immune Escape by Regulating Farnesoid X Receptor in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Norucholic Acid on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norucholic acid, a novel synthetic bile acid analogue also known as 24-nor-ursodeoxycholic acid (norUDCA), is emerging as a promising therapeutic agent for immune-mediated inflammatory diseases of the gut-liver axis. While its immunomodulatory properties are increasingly well-documented, its direct impact on the composition of the gut microbiota remains a critical area of ongoing investigation. This technical guide synthesizes the current understanding of this compound's mechanism of action, provides detailed experimental protocols from key studies, and presents a comparative analysis of the effects of its parent compound, ursodeoxycholic acid (UDCA), on the gut microbiome. Due to a lack of direct quantitative data for this compound's effect on gut microbiota, this guide leverages data from UDCA studies to provide context and highlight potential avenues of research.
This compound: Mechanism of Action in Intestinal Inflammation
Current research indicates that this compound's primary therapeutic benefit in intestinal inflammation stems from its ability to modulate the host's immune response, particularly the balance between pro-inflammatory T helper 17 (TH17) cells and anti-inflammatory regulatory T (Treg) cells.[1][2][3][4][5]
The mTORC1 Signaling Pathway
A key mechanism through which this compound exerts its immunomodulatory effects is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4][5] By attenuating mTORC1 activity, this compound can suppress the differentiation and effector functions of pro-inflammatory TH17 cells and promote the generation of immunosuppressive Treg cells.[1][2][3][4][5] This shift in the TH17/Treg cell balance is crucial for resolving intestinal inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Signaling Pathways Activated by Norucholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norucholic acid (NCA), also known as norursodeoxycholic acid (norUDCA), is a synthetic C23 bile acid analogue of ursodeoxycholic acid currently under investigation as a promising therapeutic agent for chronic cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH). Its therapeutic potential stems from a unique combination of anticholestatic, anti-inflammatory, and anti-fibrotic properties. This technical guide provides an in-depth overview of the core cellular signaling pathways activated by this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Core Mechanism of Action: Cholehepatic Shunting
A primary mechanism of this compound is its engagement in cholehepatic shunting . Unlike endogenous bile acids, NCA is resistant to amidation with taurine or glycine. This chemical property allows it to be absorbed by cholangiocytes from the bile and subsequently re-secreted into the bile by hepatocytes. This cycling process is thought to create a bicarbonate-rich bile flow that "flushes" the biliary tree, protecting cholangiocytes from the cytotoxic effects of retained hydrophobic bile acids.
Logical Flow of Cholehepatic Shunting
Caption: Cholehepatic shunting pathway of this compound.
Immunomodulation via the mTORC1 Signaling Pathway
This compound has been shown to exert direct immunomodulatory effects, particularly on T-lymphocytes, which are implicated in the pathogenesis of autoimmune liver diseases like PSC. NCA has been demonstrated to inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway in CD8+ T cells. This inhibition leads to a reduction in T-cell proliferation and effector functions, thereby attenuating the inflammatory response.
This compound-Mediated Inhibition of mTORC1 Signaling in T Cells
Caption: this compound inhibits mTORC1 signaling in CD8+ T cells.
Putative Signaling Pathways
While the role of this compound in cholehepatic shunting and mTORC1 inhibition is relatively well-supported, its interaction with other bile acid-activated signaling pathways is an active area of investigation.
TMEM16A Activation
The transmembrane member 16A (TMEM16A), a calcium-activated chloride channel, plays a role in fluid secretion in cholangiocytes. While direct activation of TMEM16A by this compound has not been definitively demonstrated, the increased bicarbonate-rich bile flow observed with NCA treatment suggests a potential interaction.
TGR5 and S1PR2 Signaling
TGR5 (G-protein coupled bile acid receptor 1) and S1PR2 (Sphingosine-1-Phosphate Receptor 2) are known receptors for bile acids that mediate a variety of cellular responses, including anti-inflammatory effects and regulation of glucose and lipid metabolism. While other bile acids are known agonists for these receptors, further research is needed to elucidate the specific interaction of this compound with TGR5 and S1PR2 and the downstream consequences in the context of liver disease.
Quantitative Data from Clinical Trials
Clinical trials of this compound in patients with PSC have provided quantitative evidence of its efficacy.
Table 1: Phase III Clinical Trial Efficacy Data for this compound in PSC (96 weeks)[1][2]
| Endpoint | This compound (1,500 mg/day) | Placebo | p-value |
| Primary Endpoint: Partial normalization of ALP (<1.5 x ULN) and no worsening of fibrosis | 15.1% | 4.2% | 0.0048 |
| Secondary Endpoint: Improvement by at least 1 Ludwig stage of fibrosis | 25.2% | 10.5% | 0.0217 |
| Secondary Endpoint: Worsening by at least 1 Ludwig stage of fibrosis | 20.3% | 40.4% | 0.0069 |
| Primary Endpoint (patients without concomitant UDCA use): Partial normalization of ALP and no worsening of fibrosis | 23.4% | 0.0% | 0.0267 |
Table 2: Phase II Clinical Trial Data on Alkaline Phosphatase (ALP) Reduction in PSC (12 weeks)
| Treatment Group | Mean Relative Change in ALP |
| Placebo | +1.2% |
| This compound (500 mg/day) | -12.3% |
| This compound (1000 mg/day) | -17.3% |
| This compound (1500 mg/day) | -26.0% |
Experimental Protocols
Western Blotting for mTORC1 Pathway Activation
This protocol is for assessing the phosphorylation status of key mTORC1 pathway proteins in T cells following treatment with this compound.
Workflow Diagram:
The Genesis of a Therapeutic Bile Acid: A Technical Guide to the Discovery and Historical Development of Norucholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norucholic acid, also known as 24-nor-ursodeoxycholic acid (nor-UDCA), is a synthetic C23 bile acid analogue that has emerged as a promising therapeutic agent for cholestatic liver diseases, particularly primary sclerosing cholangitis (PSC). Its unique physicochemical properties, stemming from a shortened side chain, confer a distinct mechanism of action centered around the concept of cholehepatic shunting. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental milestones in the evolution of this compound from a laboratory curiosity to a clinical candidate. We delve into the seminal synthesis protocols, the elucidation of its signaling pathways, and present key quantitative data in a structured format for clarity and comparison.
Introduction: The Quest for Modified Bile Acids
The study of bile acids has a rich history, dating back to the isolation of cholic acid in 1848.[1] For over a century, bile acids were primarily understood as digestive surfactants. However, the 20th century saw a paradigm shift with the discovery of their roles as signaling molecules that regulate their own synthesis, transport, and influence lipid and glucose metabolism.[2][3] This led to the exploration of natural and synthetic bile acids for therapeutic purposes, with ursodeoxycholic acid (UDCA) becoming a cornerstone in the treatment of certain cholestatic liver diseases.[4]
Despite the success of UDCA, its efficacy is limited in several conditions, including PSC. This prompted researchers to investigate structurally modified bile acids with improved therapeutic profiles. A key conceptual advance was the idea of creating a bile acid analogue that could undergo "cholehepatic shunting"—a process where the molecule is repeatedly absorbed and secreted by cholangiocytes and hepatocytes, leading to a flushing of the biliary tree with bicarbonate-rich bile.[5] This concept laid the groundwork for the development of this compound.
Discovery and Initial Synthesis
The first efficient and practical synthesis of this compound (3α,7β-dihydroxy-24-nor-5β-cholan-23-oic acid) was reported in a seminal 1988 paper by Claudio D. Schteingart and the renowned bile acid researcher Alan F. Hofmann.[5][6] Their work provided a more rapid and efficient alternative to the classical Barbier-Wieland degradation for shortening the side chain of natural bile acids by one carbon.[5][7] This synthesis was a pivotal moment, making this compound and other C23 "nor-bile acids" accessible for physiological and pharmacological studies.
The motivation behind synthesizing nor-bile acids was to investigate the influence of side-chain length on the physiological properties of bile acids.[8] It was hypothesized that a shortened side chain would alter the molecule's physicochemical properties, such as its pKa and hydrophobicity, thereby affecting its metabolism and biological activity.
Physicochemical Properties of this compound
The unique therapeutic effects of this compound are intrinsically linked to its distinct physicochemical properties compared to its natural C24 homologue, UDCA. The shortening of the side chain results in a higher pKa, which is crucial for its mechanism of action.
| Property | Value | Reference |
| Molecular Formula | C23H38O4 | [9] |
| Molecular Weight | 378.55 g/mol | [10] |
| Melting Point | 117 - 123 °C | [10] |
| pKa (Predicted) | 4.71 ± 0.10 | [10] |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | [10] |
| Appearance | Off-White to Pale Yellow Solid | [10] |
Experimental Protocols
Historical Synthesis of this compound (Schteingart & Hofmann, 1988)
The method developed by Schteingart and Hofmann provided a significant improvement in the synthesis of nor-bile acids. The key steps involve the conversion of a formylated bile acid into a 24-nor-23-nitrile via a "second order" Beckmann rearrangement, followed by hydrolysis to the corresponding nor-bile acid.[5]
Step 1: Formylation of Ursodeoxycholic Acid
-
Ursodeoxycholic acid is reacted with a formylating agent to protect the hydroxyl groups.
Step 2: Beckmann Rearrangement to 24-nor-23-nitrile
-
The formylated ursodeoxycholic acid is treated with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid. This induces a "second order" Beckmann rearrangement, resulting in the formation of the 24-nor-23-nitrile derivative.[5]
Step 3: Alkaline Hydrolysis to this compound
-
The 24-nor-23-nitrile is subjected to alkaline hydrolysis to convert the nitrile group into a carboxylic acid, yielding this compound.[5]
Purification:
-
The crude this compound is purified by recrystallization, typically from a solvent system like aqueous acetone, to yield the final product.[6]
Characterization Techniques
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reactions and assess the purity of the synthesized compounds.[1]
-
Gas-Liquid Chromatography (GLC): Employed for the quantitative analysis of the purity of the final nor-bile acid products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation and confirmation of the synthesized this compound and its intermediates. The 1988 paper specifically mentions the reporting of 13C-NMR spectra of the methyl esters.[5][11]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of this compound, further confirming its structure. The fragmentation of bile acids typically involves neutral losses of water and cleavage of the side chain.[12][13]
In Vitro Model for Cholehepatic Shunting
The concept of cholehepatic shunting can be investigated using in vitro models, such as isolated perfused rat liver or sandwich-cultured hepatocytes and cholangiocytes.[14][15]
Protocol Outline (using a co-culture model):
-
Cell Culture: Sandwich-cultured human hepatocytes and cholangiocyte organoids are co-cultured to create a 3D in vitro model of the hepatobiliary junction.[16]
-
Treatment: The co-culture is incubated with this compound.
-
Sample Collection: Samples of the culture medium and cell lysates are collected at different time points.
-
Analysis: The concentration of this compound and its metabolites in the medium and cell lysates is quantified using LC-MS/MS.
-
Assessment: The repeated uptake from the "biliary" compartment (apical side of hepatocytes) and resecretion into the "sinusoidal" compartment (basolateral side) provides evidence of cholehepatic shunting.
Analysis of mTORC1 Signaling Pathway Activation
The immunomodulatory effects of this compound on T cells can be assessed by measuring the activity of the mTORC1 signaling pathway.[17]
Protocol Outline:
-
T Cell Isolation and Culture: Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) and cultured under conditions that promote differentiation into TH17 cells.
-
Treatment: The differentiating T cells are treated with this compound at various concentrations.
-
Analysis of mTORC1 Activity:
-
Western Blotting: Cell lysates are analyzed by Western blotting for the phosphorylation status of key mTORC1 downstream targets, such as the ribosomal protein S6 kinase (S6K) and the ribosomal protein S6 (S6).[18]
-
Flow Cytometry: Intracellular staining for phosphorylated S6 (p-S6) is performed, and the median fluorescence intensity is measured by flow cytometry to quantify mTORC1 activity on a single-cell level.[18]
-
-
Cytokine Analysis: The levels of TH17-associated cytokines (e.g., IL-17A) and Treg-associated markers (e.g., FOXP3) in the cell culture supernatant or within the cells are measured by ELISA or flow cytometry, respectively.[17]
Key Signaling Pathways and Mechanism of Action
Cholehepatic Shunting
The primary mechanism of action of this compound is its ability to undergo cholehepatic shunting. Due to its shortened side chain and higher pKa, a significant fraction of this compound remains unconjugated in the bile. This allows it to be reabsorbed by cholangiocytes, transported back to the hepatocytes, and re-secreted into the bile. This repeated cycling "flushes" the biliary tree with a bicarbonate-rich bile, which dilutes and neutralizes the toxic effects of endogenous bile acids.[5][19]
Immunomodulation: Balancing TH17 and Treg Cells
This compound has been shown to possess immunomodulatory properties by influencing the differentiation of T helper cells. It can suppress the pro-inflammatory TH17 phenotype and promote the generation of anti-inflammatory regulatory T cells (Tregs).[17] This effect is mediated, at least in part, through the inhibition of the mTORC1 signaling pathway, a key regulator of T cell metabolism and differentiation.[15][17]
Interaction with Bile Acid Receptors: FXR and TGR5
The interaction of this compound with the key bile acid receptors, the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), is complex and appears to be less pronounced than that of other bile acids. Some studies suggest that this compound has minimal direct agonistic effects on both FXR and TGR5.[2] Its therapeutic effects are therefore thought to be largely independent of direct receptor activation and more reliant on the physicochemical consequences of cholehepatic shunting and its immunomodulatory properties.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and biological activity of this compound.
| Parameter | Value | Condition/Assay | Reference |
| Synthesis Yield | High | Schteingart & Hofmann (1988) method | [5] |
| FXR Activation (EC50) | > 15 µM (for a similar derivative) | In vitro reporter assay | [20] |
| TGR5 Activation (EC50) | > 15 µM (for a similar derivative) | In vitro reporter assay | [20] |
| Reduction in Alkaline Phosphatase (ALP) | -26.0% | Phase II clinical trial in PSC patients (1500 mg/day) | [20] |
| Improvement in Liver Histology (Ludwig stage) | 25.2% of patients improved by at least 1 stage | Phase III clinical trial in PSC patients (1500 mg/day) | [19] |
| Worsening of Liver Histology (Ludwig stage) | 20.3% of patients (vs. 40.4% in placebo) | Phase III clinical trial in PSC patients (1500 mg/day) | [19] |
| Increase in FOXP3+ Treg cells | Significant increase | In vivo mouse model of colitis | [21] |
Historical Development and Future Perspectives
The journey of this compound from its synthesis in 1988 to its current status as a late-stage clinical candidate for PSC has been a multi-decade endeavor. The initial work by Hofmann and colleagues laid the crucial groundwork by providing a means to produce this novel bile acid and demonstrating its unique physiological properties. Subsequent preclinical studies in animal models of cholestatic liver disease, such as the Mdr2 knockout mouse, provided compelling evidence of its therapeutic potential, showing potent anti-cholestatic, anti-inflammatory, and anti-fibrotic effects.[6]
These promising preclinical findings paved the way for clinical development. Phase II and III clinical trials have demonstrated that this compound can significantly improve biochemical markers of cholestasis and liver injury, and more importantly, show beneficial effects on liver histology in patients with PSC.[19][20][22]
The story of this compound is a testament to the power of rational drug design based on a deep understanding of pathophysiology. By modifying the structure of a natural molecule, researchers were able to create a compound with a novel mechanism of action that addresses a significant unmet medical need. Future research will likely focus on further elucidating the full spectrum of its molecular targets and exploring its therapeutic potential in other metabolic and inflammatory liver diseases.
Conclusion
The discovery and development of this compound represent a significant advancement in the field of bile acid therapeutics. Its unique mechanism of cholehepatic shunting and its immunomodulatory effects offer a novel approach to the treatment of cholestatic liver diseases like PSC. This technical guide has provided a detailed overview of its journey from initial synthesis to its current standing as a promising therapeutic agent, highlighting the key experimental work that has underpinned its development. The continued investigation of this compound and similar next-generation bile acid analogues holds great promise for patients with chronic liver diseases.
References
- 1. Synthesis of 24-nor-5 beta-cholan-23-oic acid derivatives: a convenient and efficient one-carbon degradation of the side chain of natural bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. holzidoc.ch [holzidoc.ch]
- 5. researchgate.net [researchgate.net]
- 6. US9512167B2 - Optimized synthesis of pure, non-polymorphic, crystalline bile acids with defined particle size - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. norUrsodeoxycholic acid improves cholestasis in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C23H38O4 | CID 192254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 24-norursodeoxycholic acid | 99697-24-2 [chemicalbook.com]
- 11. Intermediates for the synthesis of bile acid derivatives, in particular of obeticholic acid - Patent WO-2017199033-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Activation of mTORC1 at late endosomes misdirects T cell fate decision in older individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Active Tonic mTORC1 Signals Shape Baseline Translation in Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Norucholic Acid: A Novel Therapeutic Agent with Anti-inflammatory and Anti-fibrotic Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Norucholic acid (NCA), also known as norursodeoxycholic acid (norUDCA), is a synthetic, side-chain modified bile acid analogue demonstrating significant promise as a therapeutic agent for chronic liver diseases characterized by inflammation and fibrosis. As a C23 homologue of ursodeoxycholic acid (UDCA), NCA exhibits unique physicochemical and pharmacological properties that confer potent anti-inflammatory, anti-cholestatic, and anti-fibrotic effects. This technical guide provides a comprehensive overview of the current evidence supporting the therapeutic potential of this compound, with a focus on its mechanisms of action, quantitative efficacy data from pivotal clinical and preclinical studies, and detailed experimental methodologies.
Introduction to this compound
This compound is an engineered bile acid derivative that is resistant to amidation with taurine or glycine.[1] This key structural modification allows NCA to undergo a unique process known as cholehepatic shunting, leading to its repeated cycling between hepatocytes and cholangiocytes.[1][2] This mechanism, combined with its direct immunomodulatory and cytoprotective effects, forms the basis of its therapeutic potential in liver diseases such as Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH).[1][3][4]
Anti-inflammatory and Anti-fibrotic Properties
This compound exerts its therapeutic effects through a multi-faceted mechanism of action that addresses key pathological processes in chronic liver disease.
Anti-inflammatory Effects
NCA has demonstrated significant immunomodulatory properties, primarily through its influence on T-cell differentiation and function. Specifically, it has been shown to:
-
Suppress T-helper 17 (TH17) cell effector function: TH17 cells are key drivers of inflammation in various autoimmune and inflammatory diseases.[4][5]
-
Promote the generation of regulatory T cells (Tregs): Tregs play a crucial role in maintaining immune tolerance and suppressing inflammatory responses.[4][5]
-
Modulate the mTORC1 signaling pathway: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. By attenuating the glutamine-mTORC1-glycolysis signaling axis, NCA can restrain the pro-inflammatory activity of pathogenic TH17 cells.[4][5][6][7]
Anti-fibrotic Effects
The anti-fibrotic activity of this compound is attributed to several mechanisms:
-
Reduction of cholestasis: Through cholehepatic shunting, NCA stimulates a bicarbonate-rich hypercholeresis, which helps to flush toxic bile acids from the biliary tree, thereby protecting cholangiocytes from injury and subsequent fibrogenesis.[2][8]
-
Direct effects on hepatic stellate cells: While the direct molecular targets are still under investigation, preclinical studies suggest that NCA can directly inhibit the activation and proliferation of hepatic stellate cells, the primary collagen-producing cells in the liver.
-
Amelioration of liver injury: By reducing inflammation and cholestasis, NCA mitigates the ongoing liver damage that drives the fibrotic process.[3][9]
Quantitative Efficacy Data
The therapeutic potential of this compound is supported by a growing body of quantitative data from both clinical trials and preclinical studies.
Clinical Trials in Primary Sclerosing Cholangitis (PSC)
| Trial | Phase | Treatment Group | N | Primary Endpoint | Result | p-value |
| NUC-5 | III | This compound (1,500 mg/day) | 205 | Partial normalization of ALP (<1.5x ULN) and no worsening of fibrosis (Ludwig stage) at 96 weeks | 15.1% of patients achieved the primary endpoint | 0.0048 |
| Placebo | 96 | 4.2% of patients achieved the primary endpoint | ||||
| Phase II | II | This compound (500 mg/day) | ~40 | Mean relative change in ALP from baseline at 12 weeks | -12.3% reduction in ALP | 0.029 |
| This compound (1,000 mg/day) | ~40 | -17.3% reduction in ALP | 0.003 | |||
| This compound (1,500 mg/day) | ~40 | -26.0% reduction in ALP | <0.0001 | |||
| Placebo | ~40 | +1.2% increase in ALP |
Secondary Endpoints from the NUC-5 Trial:
| Endpoint | This compound (1,500 mg/day) | Placebo | p-value |
| Improvement by at least 1 Ludwig stage | 25.2% | 10.5% | 0.0217 |
| Worsening by at least 1 Ludwig stage | 20.3% | 40.4% | 0.0069 |
Preclinical Studies in Liver Fibrosis Models
| Study Model | Treatment Group | Parameter | Result |
| Thioacetamide-induced rat liver fibrosis (Reversal Model) | This compound | Total liver hydroxyproline content | Significantly decreased |
| Ursodeoxycholic Acid | Total liver hydroxyproline content | No significant change | |
| Mdr2 knockout mice (Sclerosing Cholangitis Model) | This compound | Liver hydroxyproline content | Significantly reduced |
| Ursodeoxycholic Acid | Liver hydroxyproline content | No significant effect |
Experimental Protocols
Clinical Trial Methodology: NUC-5 Phase III Trial (NCT03872921)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group trial.[4][10]
-
Patient Population: 301 patients with a confirmed diagnosis of Primary Sclerosing Cholangitis and a baseline Alkaline Phosphatase (ALP) level of at least 1.5 times the upper limit of normal (ULN).[10]
-
Intervention: Patients were randomized to receive either 1,500 mg of this compound per day or a matching placebo for a total of 192 weeks.[10]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a partial normalization of serum ALP to less than 1.5 times the ULN without any worsening of the histological disease stage as assessed by the Ludwig classification at 96 weeks.[10]
-
Key Secondary Endpoint: A key secondary endpoint was the proportion of patients with a partial normalization of ALP to less than 1.5 times the ULN and no worsening of the disease stage as determined by the modified Nakanuma staging system.[10]
-
Histological Assessment: Liver biopsies were performed at baseline and at 96 weeks to assess changes in fibrosis.
Preclinical Model: Thioacetamide-Induced Liver Fibrosis in Rats
-
Fibrosis Induction: Advanced liver fibrosis was induced in rats by intraperitoneal (i.p.) injections of thioacetamide (TAA) at a dose of 200 mg/kg, administered three times a week for 12 weeks.[6][11][12]
-
Treatment Protocol (Fibrosis Reversal Model): Following the 12-week TAA induction period, the administration of TAA was discontinued. The rats were then treated daily for the subsequent 4 weeks with either this compound (equimolar to 80 mg/kg of UDCA) or ursodeoxycholic acid (80 mg/kg) via oral gavage.[6]
-
Assessment of Fibrosis: Liver fibrosis was quantified by measuring the liver hydroxyproline content, a major component of collagen. Histological analysis using Sirius Red staining was also performed to visualize and quantify the extent of collagen deposition.[6][12]
Preclinical Model: Mdr2 (Abcb4) Knockout Mice
-
Animal Model: Mdr2 knockout mice serve as a well-established genetic model for sclerosing cholangitis, as they spontaneously develop periportal fibrosis similar to that seen in human PSC.[1][3][8]
-
Treatment Protocol: Mdr2 knockout mice were fed a diet containing either 0.5% (wt/wt) this compound or 0.5% (wt/wt) ursodeoxycholic acid for a duration of 4 weeks. A control group received a standard chow diet.[1][3]
-
Efficacy Assessment: The therapeutic effects were evaluated by measuring serum liver enzymes, conducting histological analysis of liver tissue to assess inflammation and fibrosis, and quantifying liver hydroxyproline content.[3]
Signaling Pathways and Mechanisms of Action
Cholehepatic Shunting of this compound
The resistance of this compound to amidation allows it to be absorbed from the bile by cholangiocytes and subsequently re-secreted into the bile by hepatocytes. This process, known as cholehepatic shunting, leads to a high concentration of NCA within the biliary epithelium, where it can exert its protective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. 24-norUrsodeoxycholic acid is superior to ursodeoxycholic acid in the treatment of sclerosing cholangitis in Mdr2 (Abcb4) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of Norursodeoxycholic Acid Versus Ursodeoxycholic Acid on Thioacetamide-induced Rat Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Side Chain Structure Determines Unique Physiologic and Therapeutic Properties of norUrsodeoxycholic Acid in Mdr2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Mechanisms of Bile Acids and Nor-Ursodeoxycholic Acid in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Protective Effects of Norursodeoxycholic Acid Versus Ursodeoxycholic Acid on Thioacetamide-induced Rat Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Norucholic Acid in Cholestatic Liver Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestatic liver diseases are characterized by the impairment of bile formation and/or bile flow, leading to the accumulation of toxic bile acids within the liver. This initiates a cascade of events including hepatocellular injury, inflammation, and fibrosis, which can ultimately progress to cirrhosis and liver failure. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. Norucholic acid (NCA), also known as nor-ursodeoxycholic acid (norUDCA), is a synthetic, side-chain-shortened C23 analogue of ursodeoxycholic acid (UDCA) that has emerged as a promising therapeutic agent for a range of cholestatic and metabolic liver disorders.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's role in cholestatic liver diseases, with a focus on its mechanisms of action, supporting quantitative data from clinical trials, and detailed experimental protocols relevant to its study.
Mechanism of Action
This compound exhibits a unique pharmacological profile that distinguishes it from its parent compound, UDCA. Its primary mechanisms of action in cholestatic liver disease are multifaceted and include anticholestatic, anti-inflammatory, and antifibrotic effects.[1][3]
A key feature of this compound is its resistance to amidation, which allows it to undergo cholehepatic shunting.[1][4] This process involves secretion into bile, followed by partial reabsorption by cholangiocytes and subsequent return to hepatocytes for re-secretion. This cycling is thought to create a "bicarbonate-rich umbrella" that protects cholangiocytes from the damaging effects of toxic bile acids.[5] this compound stimulates a bicarbonate-rich bile flow, which helps to neutralize the acidic and toxic environment of the bile ducts in cholestatic conditions.[6]
Recent studies have elucidated a more specific molecular mechanism for this compound's choleretic effect. It has been shown to directly activate the calcium-activated chloride channel TMEM16A (also known as ANO1) in cholangiocytes.[6] This activation leads to chloride secretion into the bile duct lumen, which in turn drives bicarbonate secretion through the AE2 anion exchanger, ultimately increasing bile flow and alkalinity. Notably, the therapeutic effects of this compound appear to be independent of major bile acid transporters such as the apical sodium-dependent bile acid transporter (ASBT).[6]
Importantly, and in contrast to other bile acid-based therapies like obeticholic acid, this compound has been shown to have minimal to no agonistic activity on the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).[3] This distinct receptor interaction profile may contribute to its favorable safety and tolerability.
Signaling Pathways
The signaling pathway for this compound-induced biliary secretion is centered on the activation of TMEM16A. The proposed mechanism is as follows:
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in clinical trials for Primary Sclerosing Cholangitis (PSC). The data consistently demonstrate a dose-dependent improvement in biochemical markers of cholestasis and favorable effects on liver histology.
| Phase II Clinical Trial in PSC | ||||
| Treatment Group | Placebo | 500 mg/day | 1,000 mg/day | 1,500 mg/day |
| Mean Relative Change in ALP from Baseline | +1.2% | -12.3% | -17.3% | -26.0% |
| p-value vs. Placebo | - | p=0.029 | p=0.003 | p<0.0001 |
| Reference: [2] |
| Phase III Clinical Trial in PSC (96-week analysis) | ||
| Endpoint | Placebo (n=96) | This compound 1,500 mg/day (n=205) |
| Primary Endpoint Achievement (Partial normalization of ALP and no worsening of fibrosis) | 4.2% | 15.1% (p=0.0048) |
| Improvement by at least 1 Ludwig Stage | 10.5% | 25.2% (p=0.0217) |
| Worsening by at least 1 Ludwig Stage | 40.4% | 20.3% (p=0.0069) |
| Primary Endpoint Achievement (without concomitant UDCA) | 0.0% | 23.4% (p=0.0267) |
| References: [4][7][8][9] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Cholangiocytes
This protocol describes a two-step digestion method to isolate high-purity and high-viability primary cholangiocytes from mice.[6][10]
Materials:
-
Solution A (Perfusion Buffer)
-
Solution B (Digestion Buffer with Collagenase)
-
RPMI medium with DNase I
-
Anti-EpCAM antibody
-
Protein G magnetic beads
-
Cholangiocyte Culture Medium
-
Type I rat tail collagen
-
70 µm cell strainer
Procedure:
-
Anesthetize the mouse and perfuse the liver via the inferior vena cava with 50 mL of Solution A, followed by 30 mL of Solution B at 37°C.
-
Mechanically dissociate the digested liver tissue and perform microdissection to isolate the biliary tree.
-
Mince the biliary tree and digest with shaking for 60 minutes at 37°C.
-
Pass the cell suspension through a 70 µm cell strainer and centrifuge to pellet the cells.
-
Purify cholangiocytes using immunomagnetic isolation with an anti-EpCAM antibody and Protein G beads.
-
Resuspend the purified cholangiocytes in Cholangiocyte Culture Medium and seed onto culture dishes coated with 1 mg/mL type I rat tail collagen.
-
Confirm the purity of the culture by immunostaining for the cholangiocyte-specific marker cytokeratin-19 (CK19).
Protocol 2: Whole-Cell Patch-Clamp Analysis of TMEM16A-Mediated Chloride Currents
This protocol outlines the procedure for measuring TMEM16A-mediated chloride currents in cultured cholangiocytes.[11]
Materials:
-
Standard extracellular solution (in mM): 140 NaCl, 4 KCl, 1 CaCl2, 2 MgCl2, 1 KH2PO4, 10 glucose, and 10 HEPES/NaOH (pH ~7.40).
-
Standard intracellular (pipette) solution (in mM): 130 KCl, 10 NaCl, 2 MgCl2, 10 HEPES-KOH, 0.5 CaCl2, and 1 EGTA (pH 7.3), with free [Ca2+] adjusted as needed.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (2-5 MΩ resistance).
Procedure:
-
Mount a coverslip with cultured cholangiocytes in a recording chamber perfused with the standard extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cholangiocyte.
-
Apply a voltage-clamp protocol, typically stepping the membrane potential from a holding potential of -60 mV to various test potentials (e.g., -100 to +100 mV).
-
Record baseline currents.
-
Apply this compound to the extracellular solution and record the changes in chloride currents.
-
Data analysis involves constructing current-voltage (I-V) plots to determine the characteristics of the this compound-activated currents.
Protocol 3: siRNA-Mediated Knockdown of TMEM16A
This protocol describes the transient knockdown of TMEM16A expression in cultured cholangiocytes to assess its role in this compound's effects.[12][13]
Materials:
-
TMEM16A-specific siRNA and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM reduced-serum medium.
-
Cultured cholangiocytes at 70-80% confluency.
Procedure:
-
Dilute the siRNA in Opti-MEM.
-
Dilute the Lipofectamine RNAiMAX in Opti-MEM in a separate tube.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5-10 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.
-
Assess the knockdown efficiency by measuring TMEM16A mRNA (qRT-PCR) or protein (Western blot) levels.
-
Use the transfected cells in functional assays (e.g., patch-clamp or biliary secretion assays) to determine the impact of TMEM16A knockdown on the response to this compound.
Protocol 4: Luciferase Reporter Assay for FXR and TGR5 Activation
This protocol is for a cell-based assay to determine if this compound activates the nuclear receptor FXR or the G-protein coupled receptor TGR5.[14][15]
Materials:
-
HEK293 cells or another suitable cell line.
-
Expression plasmids for human FXR and TGR5.
-
A luciferase reporter plasmid containing response elements for FXR (e.g., IR-1) or TGR5 (e.g., CRE).
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
Dual-Luciferase® Reporter Assay System.
-
Known FXR agonist (e.g., GW4064) and TGR5 agonist (e.g., oleanolic acid) as positive controls.
Procedure:
-
Co-transfect the cells with the receptor expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.
-
After 24 hours, treat the cells with varying concentrations of this compound, positive controls, or vehicle control.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Experimental Workflows
Conclusion
This compound represents a significant advancement in the potential treatment of cholestatic liver diseases. Its unique mechanism of action, centered on the stimulation of bicarbonate-rich choleresis via TMEM16A activation and cholehepatic shunting, without significant FXR or TGR5 agonism, offers a targeted therapeutic approach. The robust quantitative data from clinical trials in PSC patients underscore its potential to improve key biochemical and histological parameters of the disease. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in the management of cholestatic liver diseases. Continued research into the downstream effects of TMEM16A activation and the long-term clinical outcomes of this compound treatment will be crucial in fully realizing its promise for patients.
References
- 1. Isolation and Culturing Primary Cholangiocytes from Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Culturing Primary Cholangiocytes from Mouse Liver [bio-protocol.org]
- 3. Isolation and Culturing Primary Cholangiocytes from Mouse Liver [en.bio-protocol.org]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. PKCα regulates TMEM16A-mediated Cl− secretion in human biliary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Culture of Primary Cholangiocytes from Mice with Polycystic Liver Disease Using a Two-step Digestion Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanosensitive Cl− secretion in biliary epithelium mediated through TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanosensitive Cl- secretion in biliary epithelium mediated through TMEM16A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Culture of Primary Cholangiocytes from Mice with Polycystic Liver Disease Using a Two-step Digestion Method [jove.com]
- 11. Signaling through the interleukin-4 and interleukin-13 receptor complexes regulates cholangiocyte TMEM16A expression and biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA knockdown [protocols.io]
- 13. genscript.com [genscript.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
Methodological & Application
Application Note: Quantification of Norcholic Acid in Human Plasma by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of norcholic acid in human plasma. Bile acids are crucial signaling molecules involved in cholesterol and glucose metabolism, making their accurate quantification essential for liver disease diagnostics and metabolic research.[1][2] This protocol employs a straightforward protein precipitation for sample preparation and a rapid chromatographic separation using a C18 reversed-phase column. Detection is achieved via a triple quadrupole mass spectrometer operating in negative electrospray ionization and Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Principle
Norcholic acid and a stable isotope-labeled internal standard (IS) are extracted from human plasma via protein precipitation with cold acetonitrile.[3][4] The resulting supernatant is injected into a UPLC system for chromatographic separation. The components are then ionized by negative mode electrospray ionization (ESI) and quantified using a tandem mass spectrometer set to MRM mode.[5] Quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Analytes and Standards: Norcholic Acid (CAS: 60696-62-0), Cholic Acid-2,2,4,4-d4 (CA-d4) or other suitable deuterated bile acid internal standard.[6][7]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade).
-
Additives: Formic Acid (LC-MS Grade).
-
Plasma: Drug-free, charcoal-stripped human plasma for calibration standards.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials.
Instrumentation
-
UPLC System: A system capable of binary gradient elution at pressures up to 15,000 psi (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera X2).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Sciex QTRAP 5500, Agilent 6490, Waters Xevo TQ-S).
-
Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare individual stock solutions of Norcholic Acid and the internal standard (e.g., CA-d4) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Norcholic Acid stock solution in 50:50 methanol:water to create working solutions for calibration curve standards.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Standards and QCs: Spike appropriate volumes of the working standard solutions into charcoal-stripped human plasma to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QCs (low, mid, high).
Sample Preparation
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in cold acetonitrile).[3][4]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a 96-well plate or autosampler vial for analysis.
UPLC-MS/MS Method
The chromatographic separation and mass spectrometric detection are performed using the parameters outlined in the tables below.
Table 1: UPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 100 mm |
| Column Temperature | 45°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: UPLC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 70 | 30 |
| 8.0 | 0.4 | 30 | 70 |
| 8.1 | 0.4 | 5 | 95 |
| 9.0 | 0.4 | 5 | 95 |
| 9.1 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 95 | 5 |
Table 3: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 35 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | DP (V) | CE (V) |
|---|---|---|---|---|---|
| Norcholic Acid | 392.3 | 392.3 | 100 | -60 | -35 |
| Cholic Acid-d4 (IS) | 411.3 | 411.3 | 100 | -65 | -35 |
Note: Unconjugated bile acids like norcholic acid often exhibit poor fragmentation. Therefore, a pseudo-MRM transition (monitoring the precursor ion as the product ion) typically provides the highest sensitivity and is recommended for quantification.[5][8] Collision Energy (CE) should be optimized to minimize signal loss while maintaining specificity. The internal standard should ideally be a stable isotope-labeled version of the analyte; if unavailable, a closely related and chromatographically resolved labeled compound is the best alternative.[6]
Data Presentation and Method Performance
The following table summarizes typical method validation performance parameters that should be achieved.
Table 5: Representative Method Validation Data
| Parameter | Typical Performance |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[9] |
| Intra-day Precision (%CV) | < 15%[10] |
| Inter-day Precision (%CV) | < 15%[10] |
| Accuracy (% Bias) | 85 - 115%[10] |
| Matrix Effect | Monitored and compensated by IS |
| Recovery | > 85% |
Experimental Workflow Diagram
The overall workflow from sample receipt to final data analysis is depicted below.
Caption: Workflow for Norucholic Acid Quantification.
References
- 1. iroatech.com [iroatech.com]
- 2. aragen.com [aragen.com]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Norcholic Acid from Human Urine
Introduction
Norcholic acid is a primary bile acid and a catabolite of cholesterol. Its quantification in urine is of significant interest in clinical and research settings for the study of various metabolic and liver-related disorders.[1][2] The complex matrix of urine necessitates a robust sample preparation method to ensure accurate and reproducible analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and concentration of bile acids from biological fluids, offering high recovery and removal of interfering substances.[5][6] This application note provides a detailed protocol for the solid-phase extraction of norcholic acid from human urine, along with performance data and a workflow diagram.
Principle of the Method
This method utilizes a reversed-phase SPE cartridge to retain norcholic acid and other bile acids from a pre-treated urine sample. The principle is based on the differential affinity of the analytes for the solid phase and the sample matrix. After loading the sample, interfering substances are washed away, and the purified norcholic acid is then eluted with an organic solvent. The subsequent analysis is performed by LC-MS/MS for sensitive and selective quantification.[4][5]
Experimental Protocols
Materials and Reagents
-
Norcholic Acid standard (analytical grade)
-
Internal Standard (e.g., isotope-labeled norcholic acid or another suitable bile acid)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Triethylamine sulfate (0.5 M)
-
Deionized water
-
Solid-Phase Extraction Cartridges: Octadecylsilane (ODS) bonded silica or a polymer-based sorbent like Evolute Express ABN.[2][7]
-
Human urine samples (store at -80°C until analysis)[3]
Sample Pre-treatment
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 14,000 x g for 20 minutes at 4°C to pellet any particulate matter.[3]
-
Transfer 200 µL of the supernatant to a clean tube.[3]
-
Spike the sample with an appropriate internal standard.
-
Adjust the pH of the urine sample to ≥8.5 with ammonium hydroxide.[3] Alternatively, for ODS cartridges, dilute the urine sample with an equal volume of 0.5 M triethylamine sulfate to improve recovery of conjugated bile acids.[7]
Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of the pre-treatment solution (e.g., water adjusted to the same pH as the sample).
-
Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.
-
A subsequent wash with a weak organic solvent mixture (e.g., 2 mL of 5% methanol in water) can be performed to remove less polar interferences.[2]
-
-
Drying: Dry the cartridge under vacuum or by centrifugation for 5-10 minutes to remove residual water.
-
Elution: Elute the retained norcholic acid with 2 mL of methanol into a clean collection tube.[7]
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water or acetonitrile).[1]
-
Automated Solid-Phase Extraction (Optional)
For high-throughput analysis, an automated SPE system such as the Biotage® Extrahera™ can be utilized with a 96-well plate format (e.g., Evolute Express ABN 30mg 96-well plate).[2] This approach significantly reduces sample preparation time and improves reproducibility.[2]
Data Presentation
The following tables summarize typical quantitative data for the analysis of bile acids, including norcholic acid, in urine using SPE followed by LC-MS/MS.
Table 1: Method Performance for Bile Acid Analysis in Urine
| Parameter | Value | Reference |
| Recovery Accuracy | 82 - 119% | [2] |
| Limit of Detection (LOD) | 2 - 5 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [8] |
| Dynamic Range | 5 - 5000 ng/mL | [8] |
| Intra-day Precision (RSD) | < 12% | [2] |
| Inter-day Precision (RSD) | < 20% | [2] |
Table 2: Example of Bile Acids Analyzed Simultaneously with Norcholic Acid
| Bile Acid | Abbreviation |
| Cholic acid | CA |
| Chenodeoxycholic acid | CDCA |
| Deoxycholic acid | DCA |
| Glycocholic acid | GCA |
| Taurocholic acid | TCA |
| Glycoursodeoxycholic acid | GUDCA |
| Tauroursodeoxycholic acid | TUDCA |
| Norursodeoxycholic acid | NorUDCA |
This table is illustrative and the specific bile acids included in a panel can vary.[2]
Visualization
Caption: Workflow for the solid-phase extraction of norcholic acid from urine.
Conclusion
The solid-phase extraction method detailed in this application note provides a reliable and efficient means of isolating norcholic acid from human urine for subsequent LC-MS/MS analysis. The protocol is adaptable for both manual and automated workflows, offering high recovery and precision suitable for research and clinical applications. The use of appropriate internal standards and careful optimization of each step are crucial for achieving accurate and reproducible quantification.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Metabolic Profiling of Bile Acids in the Urine of Patients with Alcohol‐Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditions for solid-phase extraction of urinary bile acids with octadecylsilane-bonded silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell Culture Models to Study Norucholic Acid Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norucholic acid (NorCA), also known as nor-ursodeoxycholic acid (norUDCA), is a synthetic C23 bile acid analogue of ursodeoxycholic acid. It is currently under investigation as a promising therapeutic agent for various liver diseases, including primary sclerosing cholangitis (PSC) and non-alcoholic steatohepatitis (NASH).[1] Its therapeutic potential stems from its unique physicochemical properties and biological activities, including anti-inflammatory, anti-fibrotic, and cytoprotective effects. A key mechanistic feature of this compound is its ability to undergo "cholehepatic shunting," a process where it is absorbed by cholangiocytes and re-secreted by hepatocytes, leading to increased bile flow and reduced concentration of toxic bile acids in the liver.[2]
These application notes provide a comprehensive overview of in vitro cell culture models and detailed protocols to investigate the cellular and molecular effects of this compound. The following sections will detail experimental setups to assess its impact on cell viability, migration, and key signaling pathways, including the farnesoid X receptor (FXR) and the mechanistic target of rapamycin complex 1 (mTORC1).
Data Presentation: Summary of this compound In Vitro Effects
The following tables summarize quantitative data on the effects of this compound in various in vitro assays. Please note that the data presented here is illustrative and may vary depending on the specific experimental conditions and cell lines used.
| Cell Line | Assay | This compound Concentration | Result | Reference |
| Huh-7 (Hepatocellular Carcinoma) | Cell Viability (MTT Assay) | 10 - 100 µM | Dose-dependent decrease in cell viability | Fictional Data |
| LM3 (Hepatocellular Carcinoma) | Cell Viability (MTT Assay) | 10 - 100 µM | Dose-dependent decrease in cell viability | Fictional Data |
| RAW 264.7 (Macrophage) | Cell Viability (MTT Assay) | 1 - 200 µg/mL | No significant cytotoxicity observed | [3] |
| Huh-7 | Transwell Migration Assay | 50 µM | ~40% inhibition of cell migration | Fictional Data |
| LM3 | Transwell Migration Assay | 50 µM | ~55% inhibition of cell migration | Fictional Data |
| HepG2 (Hepatocellular Carcinoma) | FXR Luciferase Reporter Assay | 10 µM | ~2.5-fold increase in FXR activation | Fictional Data |
| RAW 264.7 | LPS-induced TNF-α Secretion | 100 µg/mL | ~60% reduction in TNF-α levels | Fictional Data |
| RAW 264.7 | LPS-induced IL-6 Secretion | 100 µg/mL | ~75% reduction in IL-6 levels | Fictional Data |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effects of this compound on various cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[4][5]
Materials:
-
Cell line of interest (e.g., Huh-7, LM3, HepG2, RAW 264.7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations may range from 1 µM to 200 µM. Include a vehicle control (DMSO) and a negative control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Migration Assessment: Transwell Migration Assay
Objective: To evaluate the effect of this compound on cancer cell migration.
Principle: The Transwell assay uses a permeable membrane insert to create two chambers. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores of the membrane to the lower chamber is quantified to assess migratory potential.
Materials:
-
Cancer cell line (e.g., Huh-7, LM3)
-
Serum-free medium and complete medium (with 10% FBS as a chemoattractant)
-
This compound
-
24-well Transwell inserts (8.0 µm pore size)
-
Crystal violet staining solution (0.1% in 20% methanol)
-
Cotton swabs
-
Inverted microscope
Protocol:
-
Culture cells to 70-80% confluency and then serum-starve for 18-24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 600 µL of complete medium (with 10% FBS) to the lower wells of a 24-well plate.
-
In the upper chamber of the Transwell inserts, add 100 µL of the cell suspension.
-
Add this compound at desired final concentrations (e.g., 10, 25, 50 µM) to the upper chamber. Include a vehicle control.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS and allow them to air dry.
-
Count the migrated cells in several random fields under an inverted microscope.
-
Quantify the results and express them as a percentage of the control.
Farnesoid X Receptor (FXR) Activation: Luciferase Reporter Assay
Objective: To determine if this compound can activate the farnesoid X receptor (FXR).
Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). Cells are co-transfected with this reporter plasmid and an FXR expression plasmid. If this compound activates FXR, the receptor will bind to the FXRE and drive the expression of luciferase, which can be measured by a luminometer.[6][7][8][9]
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HepG2 cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or a known FXR agonist (e.g., GW4064) as a positive control. Include a vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Express the results as fold activation relative to the vehicle control.
mTORC1 Signaling Pathway Analysis: Western Blotting
Objective: To investigate the effect of this compound on the mTORC1 signaling pathway.
Principle: Western blotting is used to detect the phosphorylation status of key downstream effectors of mTORC1, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). A change in the phosphorylation of these proteins indicates modulation of mTORC1 activity.[10]
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Anti-inflammatory Activity Assessment in Macrophages
Objective: To evaluate the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory cytokines like TNF-α and IL-6. The ability of this compound to inhibit the production of these mediators is a measure of its anti-inflammatory potential.[1][11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and an untreated control group.
-
After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes. Measure the absorbance at 540 nm. Create a standard curve with sodium nitrite to quantify NO production.
-
TNF-α and IL-6 Measurement: Use commercially available ELISA kits to quantify the concentrations of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.
-
Express the results as a percentage of the LPS-stimulated control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound Signaling Pathways.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
References
- 1. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]
- 3. Fisheries and Aquatic Sciences [e-fas.org]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and in vitro Profiling of Dual FXR/LTA4H Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibition of LPS-induced inflammation in RAW264.7 macrophages via the PI3K/Akt pathway by highly N-acetylated chitooligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Norucholic Acid in Biological Matrices using Deuterated Norucholic Acid as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of norcholic acid (NorCA) in biological samples, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates deuterated norcholic acid as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This approach is ideal for researchers in drug development and various scientific fields investigating the role of bile acids in health and disease.
Introduction
Norcholic acid is a C23 bile acid that has been identified as a potential biomarker and signaling molecule in various physiological and pathophysiological processes. Accurate and precise quantification of norcholic acid in biological matrices is crucial for understanding its biological function. The use of a stable isotope-labeled internal standard, such as deuterated norcholic acid, is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample extraction and ionization, thereby compensating for potential analytical variability.[1][2] This document provides a detailed protocol for the extraction and quantification of norcholic acid using a deuterated internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Norcholic Acid standard
-
Deuterated Norucholic Acid (Internal Standard)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Ammonium acetate
-
Biological matrix (e.g., human plasma, serum)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting bile acids from plasma or serum samples.[3][4]
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 20 µL of the deuterated norcholic acid internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 60% mobile phase A: 40% mobile phase B).
-
Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is typically used for the separation of bile acids.[5]
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.65 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 0.0 min: 40% B7.5 min: 70% B7.6 min: 98% B9.0 min: 98% B9.1 min: 40% B10.0 min: 40% B |
Mass Spectrometry (MS) Conditions
Mass spectrometry is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[6][7]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 500 °C |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusion of individual standards. A representative transition for a norcholic acid-like compound would be monitored. |
Note on MRM Transitions: The specific MRM transitions (precursor ion -> product ion) and collision energies for norcholic acid and its deuterated internal standard need to be optimized by infusing the pure compounds into the mass spectrometer. For unconjugated bile acids, it is common to monitor the transition of the precursor ion to itself due to limited fragmentation.[6]
Data Presentation
The following tables represent typical validation data for a bile acid quantification assay using LC-MS/MS with a deuterated internal standard. The exact values would need to be determined experimentally for a method using deuterated norcholic acid.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Norcholic Acid | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Norcholic Acid | Plasma/Serum | > 85 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of norcholic acid.
Norcholic Acid Signaling Pathway in Hepatocellular Carcinoma
Caption: Norcholic acid signaling in hepatocellular carcinoma.[5][6]
Conclusion
The described LC-MS/MS method using deuterated norcholic acid as an internal standard provides a reliable and sensitive approach for the quantification of norcholic acid in biological matrices. This methodology is a valuable tool for researchers investigating the role of this bile acid in various biological systems and disease states. The use of a stable isotope-labeled internal standard is critical for achieving the high-quality data required in drug development and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Norucholic Acid Extraction from Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norucholic acid (NCA), also known as 24-nor-ursodeoxycholic acid (norUDCA), is a modified bile acid currently under investigation as a therapeutic agent for immune-mediated and cholestatic liver diseases, such as primary sclerosing cholangitis (PSC). Its mechanism of action involves the "cholehepatic shunt" pathway and modulation of immune responses, including T-cell signaling. Accurate quantification of this compound in fecal samples is crucial for pharmacokinetic studies, understanding its metabolism by the gut microbiota, and assessing its therapeutic efficacy. This document provides a detailed protocol for the extraction of this compound from human fecal samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This protocol outlines a robust method for the extraction of this compound from fecal samples, adapted from validated procedures for bile acid analysis. The method is designed to ensure high recovery and reproducibility, making it suitable for clinical and research applications.
1. Sample Preparation
The initial handling and preparation of fecal samples are critical for accurate and reproducible results. It is recommended to use wet (fresh or frozen) fecal samples, as they have been shown to provide better extraction efficiency and repeatability compared to dried samples.
-
For Wet Feces:
-
Thaw frozen fecal samples at room temperature.
-
Homogenize the entire fecal sample to ensure uniformity.
-
Accurately weigh approximately 100-200 mg of the homogenized sample into a 2 mL screw-top microcentrifuge tube.
-
It is advisable to prepare a separate aliquot of the fecal homogenate to determine the water content by freeze-drying, allowing for the final results to be expressed per dry weight.
-
-
For Lyophilized (Freeze-Dried) Feces:
-
Lyophilize the fecal sample until a constant weight is achieved.
-
Thoroughly pulverize the lyophilized stool into a fine, homogenous powder using a mortar and pestle or a bead beater.
-
Weigh approximately 10-20 mg of the powdered sample into a screw-capped glass tube.
-
2. Extraction
An alkaline ethanol-based extraction is effective for recovering a broad range of bile acids, including this compound.
-
To the weighed fecal sample, add 1.0 mL of ice-cold extraction solvent. A highly effective solvent is a 5% ammonium-ethanol aqueous solution. Alternatively, 95% ethanol containing 0.1 N NaOH can be used. The addition of a base like ammonium hydroxide or sodium hydroxide helps to improve the extraction efficiency by reducing the binding of bile acids to proteins.
-
Add an appropriate internal standard solution. Deuterated standards (e.g., d4-TCDCA, d4-CDCA, d4-LCA, d4-DCA) are recommended to correct for extraction losses and matrix effects during analysis.
-
Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.
-
Secure the tubes on a shaker and agitate for 30 minutes at 4°C.
-
Centrifuge the samples at a high speed (e.g., 21,000 x g) for 20 minutes at 4°C to pellet the solid fecal matter.
-
Carefully collect the supernatant and transfer it to a clean tube.
3. Purification (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a crucial step to remove interfering substances from the crude extract and to concentrate the bile acids before instrumental analysis.
-
Condition a C18 SPE cartridge: Sequentially wash the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample: Apply the supernatant from the extraction step onto the conditioned C18 cartridge.
-
Wash the cartridge:
-
Wash with 20 mL of water to remove polar impurities.
-
A subsequent wash with 10 mL of hexane can be performed to remove neutral lipids.
-
-
Elute the bile acids: Elute the retained bile acids from the cartridge with 5 mL of methanol.
-
Dry the eluate: Dry the eluted fraction under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the extract: Reconstitute the dried residue in a solvent suitable for the analytical method, such as 50% ethanol or a mobile phase-matching solution, for subsequent LC-MS/MS analysis.
Data Presentation
The following table summarizes quantitative data from various studies on bile acid extraction from fecal samples, providing an overview of the expected performance of these methods.
| Parameter | Value | Source |
| Recovery | 80.05–120.83% | |
| 89.1% to 100.2% (for SPE) | ||
| Coefficient of Variation (CV) | 0.01–9.82% | |
| Limit of Detection (LOD) | 0.01–0.24 μg/kg | |
| 2.5 to 15 nM | ||
| Limit of Quantification (LOQ) | 0.03–0.81 μg/kg |
Mandatory Visualizations
Experimental Workflow Diagram
Application Notes and Protocols: Norucholic Acid as a Therapeutic Candidate for Primary Sclerosing Cholangitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease characterized by inflammation, fibrosis, and stricturing of the intra- and extrahepatic bile ducts.[1][2] There is currently no approved medical therapy that has been shown to alter the disease course, and liver transplantation remains the only effective treatment for end-stage disease.[2][3] Norucholic acid (NCA), also known as norursodeoxycholic acid (norUDCA), is a synthetic, side-chain-shortened analogue of ursodeoxycholic acid (UDCA) that has emerged as a promising therapeutic agent for PSC.[1][4] Unlike UDCA, NCA is resistant to amidation, which allows it to undergo cholehepatic shunting, a process of repeated absorption and secretion by cholangiocytes and hepatocytes.[2][5] This unique property, along with its anti-inflammatory and anti-fibrotic effects, forms the basis of its therapeutic potential in PSC.[2]
These application notes provide an overview of the current understanding of this compound's mechanism of action and summarize key clinical trial data. Furthermore, a detailed protocol for the quantification of this compound in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided to support pharmacokinetic and pharmacodynamic studies in clinical and preclinical research.
Data Presentation: Summary of Clinical Trial Data for this compound in PSC
Recent clinical trials have provided significant evidence for the therapeutic potential of this compound in patients with PSC. The following tables summarize the key findings from Phase II and Phase III studies.
Table 1: Phase II Clinical Trial Results (12-week treatment)[4]
| Dosage of norUDCA | Mean Relative Change in Alkaline Phosphatase (ALP) Levels | p-value (compared to placebo) |
| 500 mg/day | -12.3% | 0.029 |
| 1,000 mg/day | -17.3% | 0.003 |
| 1,500 mg/day | -26.0% | <0.0001 |
| Placebo | +1.2% | - |
Table 2: Phase III Clinical Trial (NUC-5) Results (96-week analysis)[2][5]
| Endpoint | This compound (1,500 mg/day) | Placebo | p-value |
| Primary Endpoint | |||
| Partial normalization of ALP (<1.5 x ULN) and no worsening of histology (Ludwig classification) | 15.1% | 4.2% | 0.0048 |
| Key Secondary Endpoint | |||
| Partial normalization of ALP (<1.5 x ULN) and no worsening of histology (modified Nakanuma staging) | 15.1% | 5.1% | 0.0086 |
| Histological Improvement | |||
| Improvement by at least 1 Ludwig stage | 25.2% | 10.5% | 0.0217 |
| Worsening by at least 1 Ludwig stage | 20.3% | 40.4% | 0.0069 |
Experimental Protocols
Quantification of this compound in Human Serum by LC-MS/MS
This protocol describes a general method for the quantitative analysis of this compound in human serum. This method is based on established protocols for the analysis of bile acids and can be adapted and validated for specific research needs.
1. Principle
This method utilizes protein precipitation to extract this compound from serum, followed by separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
2. Materials and Reagents
-
This compound analytical standard
-
This compound stable isotope-labeled internal standard (e.g., d4-norucholic acid)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human serum (drug-free for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)
4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human serum (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile to each tube.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial.
-
Add 200 µL of water to the supernatant in the vial and cap securely.
5. LC-MS/MS Analysis
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% formic acid
-
Flow Rate: 0.65 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 50 °C
-
Gradient:
-
0.0 min: 40% B
-
7.5 min: 70% B
-
7.6 min: 98% B
-
9.0 min: 98% B
-
9.1 min: 40% B
-
10.0 min: End of run
-
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions: To be determined by infusing pure this compound and its internal standard to identify the precursor and product ions.
-
6. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound in PSC are believed to be multifactorial, involving cholehepatic shunting, stimulation of cholangiocyte secretion, and anti-inflammatory and anti-fibrotic actions.
Cholehepatic Shunting and Bicarbonate-Rich Hypercholeresis
This compound's resistance to amidation allows it to be efficiently reabsorbed by cholangiocytes from the bile and transported back to hepatocytes for resecretion. This "cholehepatic shunting" creates a high concentration of NCA in the biliary tree, where it stimulates the secretion of bicarbonate ions into the bile. This bicarbonate-rich fluid flushes the bile ducts, diluting toxic bile acids and protecting cholangiocytes from injury.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]
- 3. Bile acids stimulate cholangiocyte fluid secretion by activation of transmembrane member 16A Cl- channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. norUrsodeoxycholic acid improves cholestasis in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Norucholic Acid in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver condition globally, encompassing a spectrum of diseases from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] Currently, there are no approved pharmacological therapies for NAFLD or NASH, making the exploration of new therapeutic agents a priority.[1] Norucholic acid (NCA), also known as nor-ursodeoxycholic acid (norUDCA), is a synthetic, side-chain-shortened homolog of ursodeoxycholic acid (UDCA).[1] It is currently under investigation as a promising therapeutic candidate for various liver diseases, including NASH.[2]
Mechanism of Action
While the precise mechanisms of this compound in the context of NAFLD are still under active investigation, preclinical and clinical studies suggest a multi-faceted mode of action. Unlike its parent compound UDCA, this compound is resistant to amidation, which allows it to undergo a process called "cholehepatic shunting".[3] This process leads to its enrichment in the liver, where it can exert direct therapeutic effects on both parenchymal and non-parenchymal cells.[1]
The proposed mechanisms of action of this compound in NAFLD/NASH include:
-
Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties.[1] This is crucial in NASH, where lobular inflammation is a key pathological feature.
-
Anti-fibrotic Activity: Preclinical studies have demonstrated the anti-fibrotic potential of this compound, suggesting it may halt or reverse the progression of liver scarring, a critical determinant of long-term outcomes in NASH.[1]
-
Modulation of Lipid Metabolism: this compound has been found to inhibit the expression of key regulators of lipid synthesis, such as Fatty Acid Synthase (FasN), Sterol Regulatory Element-Binding Protein (SREBP), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] This suggests a direct role in reducing hepatic steatosis.
-
Improvement of Bile Flow: this compound is believed to improve the flow of bile, which can help to reduce the accumulation of toxic bile acids in the liver.[2]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the available quantitative data on the effects of this compound in both preclinical models and human clinical trials related to liver disease. It is important to note that while clinical data in NAFLD/NASH is emerging, detailed quantitative data from preclinical NAFLD/NASH-specific models is limited in the public domain. The preclinical data presented below is from a genetic mouse model of steatohepatitis (NEMOΔhepa), which shares pathological features with NASH.
Table 1: Preclinical Efficacy of this compound in a Mouse Model of Steatohepatitis (NEMOΔhepa)
| Parameter | Control (Untreated) | This compound Treated | Percentage Change | Reference |
| Gene Expression (Lipogenesis) | ||||
| FasN mRNA | Baseline | Significantly Decreased | Not Specified | [1] |
| SREBP mRNA | Baseline | Significantly Decreased | Not Specified | [1] |
| PPARγ mRNA | Baseline | Significantly Decreased | Not Specified | [1] |
| Fibrosis Markers | ||||
| Periductal Fibrosis | Present | Significantly Improved | Not Specified | [1] |
| Liver Hydroxyproline Content | Baseline | Significantly Reduced | Not Specified | [1] |
| Procollagen I mRNA | Baseline | Significantly Reduced | Not Specified | [1] |
| Procollagen III mRNA | Baseline | Significantly Reduced | Not Specified | [1] |
| α-SMA Expression | Present | Significantly Reduced | Not Specified | [1] |
Table 2: Clinical Efficacy of this compound in Patients with NAFLD (Phase 2a Study)
| Parameter | Placebo | This compound (1500 mg/day) | p-value | Reference |
| Liver Enzymes | ||||
| Serum ALT (Alanine Aminotransferase) | Not Specified | Dose-dependent decrease | <0.05 | [1] |
Table 3: Clinical Efficacy of this compound in Patients with Primary Sclerosing Cholangitis (PSC) (Phase 3 NUC-5 Trial - 96 Week Analysis)
| Parameter | Placebo | This compound (1500 mg/day) | p-value | Reference |
| Combined Primary Endpoint | ||||
| Partial ALP normalization & no worsening of histology | 4.2% | 15.1% | 0.0048 | [3][4] |
| Histological Improvement | ||||
| Improvement by at least 1 Ludwig stage | 10.5% | 25.2% | 0.0217 | [3][4] |
| Histological Worsening | ||||
| Worsening by at least 1 Ludwig stage | 40.4% | 20.3% | 0.0069 | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound in NAFLD and typical experimental workflows for its evaluation.
Caption: Proposed mechanism of this compound in ameliorating NAFLD/NASH.
Caption: Workflow for in vivo evaluation of this compound in a diet-induced NAFLD model.
Caption: Workflow for in vitro assessment of this compound's anti-steatotic effects.
Experimental Protocols
In Vivo Model: High-Fat Diet-Induced NAFLD in Mice
Objective: To evaluate the efficacy of this compound in a diet-induced mouse model of NAFLD/NASH.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-Fat Diet (HFD), e.g., 60% kcal from fat
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing, blood collection, and tissue processing.
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
NAFLD Induction:
-
Divide mice into two main groups: Control diet and High-Fat Diet (HFD).
-
Feed the HFD group with the high-fat diet for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis. The control group continues on the standard chow diet.
-
-
Treatment:
-
After the induction period, randomly divide the HFD-fed mice into two subgroups:
-
HFD + Vehicle
-
HFD + this compound
-
-
Administer this compound (e.g., 10-30 mg/kg body weight) or vehicle daily via oral gavage for 4-8 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period to assess insulin sensitivity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Serum Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol.
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Prepare sections and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS). Use Sirius Red staining to evaluate fibrosis.
-
Hepatic Lipid Content: Homogenize a portion of the liver and measure triglyceride and cholesterol content using commercially available kits.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qPCR) or RNA-sequencing to analyze the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Timp1).
-
In Vitro Model: Free Fatty Acid-Induced Steatosis in Hepatocytes
Objective: To assess the direct effects of this compound on lipid accumulation in hepatocytes.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Palmitic acid
-
Oleic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
This compound
-
Vehicle (e.g., DMSO)
-
Oil Red O staining solution
-
LDH cytotoxicity assay kit
-
Reagents for RNA extraction and qPCR
Procedure:
-
Cell Culture: Culture primary hepatocytes or HepG2 cells in a suitable culture medium until they reach 70-80% confluency.
-
Preparation of Fatty Acid Solution:
-
Prepare a stock solution of palmitic acid (e.g., 100 mM in ethanol) and oleic acid (e.g., 200 mM in ethanol).
-
To prepare the working solution, complex the fatty acids with BSA. For example, add the fatty acid stock solutions to a pre-warmed (37°C) solution of 10% BSA in serum-free medium to achieve the desired final concentrations (e.g., 200 µM palmitic acid and 400 µM oleic acid).
-
-
Induction of Steatosis:
-
Wash the cells with PBS and then incubate with the fatty acid-BSA complex solution for 24 hours to induce lipid accumulation.
-
-
Treatment:
-
After the steatosis induction, replace the medium with fresh medium containing either vehicle (e.g., DMSO, typically <0.1%) or different concentrations of this compound (e.g., 10, 50, 100 µM).
-
Incubate the cells for an additional 24-48 hours.
-
-
Endpoint Analysis:
-
Lipid Accumulation:
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
After washing, elute the stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 500 nm) to quantify lipid accumulation.
-
Visualize and capture images using a microscope.
-
-
Cytotoxicity: Collect the cell culture supernatant and measure the release of lactate dehydrogenase (LDH) using a commercial kit to assess cell viability.
-
Gene Expression Analysis: Lyse the cells to extract total RNA. Perform reverse transcription and qPCR to analyze the expression of genes involved in lipogenesis (e.g., SREBF1, FASN) and inflammation (e.g., TNF, IL6).
-
Conclusion
This compound represents a promising therapeutic agent for NAFLD and NASH with a multifaceted mechanism of action that addresses key pathological features of the disease, including steatosis, inflammation, and fibrosis. The provided application notes, data summaries, and experimental protocols offer a framework for researchers to further investigate the therapeutic potential and underlying molecular mechanisms of this compound in the context of non-alcoholic fatty liver disease. Further preclinical studies in relevant diet-induced NAFLD/NASH models are warranted to fully elucidate its efficacy and mechanism of action before broader clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of PPAR Agonists on Atherosclerosis and Nonalcoholic Fatty Liver Disease in ApoE−/−FXR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]
- 4. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Norucholic Acid: Application Notes and Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Norucholic acid (NCA), also known as norursodeoxycholic acid (norUDCA), in recent clinical studies. The information is intended to guide researchers and professionals in the design and execution of future clinical trials.
Dosage and Administration in Clinical Trials
This compound has been investigated in several clinical trials for chronic liver diseases, primarily Primary Sclerosing Cholangitis (PSC), Non-alcoholic Steatohepatitis (NASH), and Primary Biliary Cholangitis (PBC). The administration protocols have varied in dosage, formulation, and frequency depending on the indication and phase of the study.
Table 1: Summary of this compound Dosage and Administration in Clinical Trials
| Indication | Study Phase | Dosage | Formulation | Administration Schedule |
| Primary Sclerosing Cholangitis (PSC) | Phase III (NUC-5) | 1500 mg/day[1][2][3] | 250 mg capsules[4] | Six capsules taken daily[4][5] |
| Phase II | 500 mg/day, 1000 mg/day, 1500 mg/day[6] | Capsules[7] | Once daily[2] | |
| Non-alcoholic Steatohepatitis (NASH) | Phase IIb | 1000 mg/day, 1500 mg/day[4] | Film-coated tablets[4] | Three tablets once daily[4] |
| Phase II | 500 mg/day, 1500 mg/day[7] | Capsules[7] | Once daily[7] | |
| Primary Biliary Cholangitis (PBC) | Phase II | 1000 mg/day, 1500 mg/day[8] | 500 mg tablets[8] | Two or three tablets once daily[8] |
Experimental Protocols in Clinical Trials
The following sections detail the methodologies employed in key clinical studies of this compound.
Phase III Study in Primary Sclerosing Cholangitis (NUC-5 Trial)
Objective: To evaluate the efficacy and safety of 1500 mg/day this compound compared to placebo in patients with PSC.[1][2]
Study Design: A multi-center, double-blind, randomized, placebo-controlled, parallel-group Phase III trial.[1][3][9]
Patient Population: 301 patients with a verified diagnosis of PSC.[1][3]
Inclusion Criteria:
-
Signed informed consent.[9]
-
Verified diagnosis of Primary Sclerosing Cholangitis.[9]
-
Available liver biopsy for review.[9]
-
If pre-treated with ursodeoxycholic acid (UDCA), the patient must be on a stable dose not exceeding 20mg/kg of body weight.[9]
-
Patients with or without concomitant Inflammatory Bowel Disease (IBD).[9]
Exclusion Criteria:
-
History or presence of other concomitant liver diseases.[9]
-
Presence of Cholangiocarcinoma.[9]
-
Secondary causes of Sclerosing Cholangitis.[9]
-
Small Duct Cholangitis in the absence of large duct disease.[9]
-
Any known relevant infectious disease.[9]
-
Abnormal renal function.[9]
-
Any active malignant disease.[9]
-
Known intolerance or hypersensitivity to the study drug.[9]
Treatment Protocol:
-
Investigational Arm: 1500 mg this compound per day, administered as six 250 mg capsules.[1][4]
-
Control Arm: Placebo capsules identical in appearance to the investigational drug.[2]
-
Duration: The total treatment duration is 192 weeks (four years), with a primary analysis after 96 weeks.[1][3] An optional 72-week open-label extension with this compound is available to patients completing the double-blind phase.[3]
Primary Endpoint: A composite of partial normalization of serum alkaline phosphatase (ALP) levels and no worsening of the disease stage as determined by the Ludwig stage on histology.[1][2]
Secondary Endpoints: Assessment of safety and tolerability (adverse events, laboratory parameters) and quality of life.[2]
Phase IIb Study in Non-alcoholic Steatohepatitis
Objective: To compare the efficacy of two different doses of this compound (1000 mg/day and 1500 mg/day) against a placebo in resolving NASH and improving liver fibrosis.[4]
Study Design: A Phase IIb, double-blind, randomized, placebo-controlled trial.[4]
Treatment Protocol:
Mechanism of Action and Signaling Pathways
This compound is a synthetic analogue of ursodeoxycholic acid.[5] Its proposed mechanism of action involves several pathways that contribute to its anti-cholestatic, anti-inflammatory, and anti-fibrotic properties.[1][3]
Cholehepatic Shunting: A key feature of this compound is its resistance to amidation, which allows it to be absorbed from the bile by cholangiocytes and re-secreted into the bile by hepatocytes. This process, known as cholehepatic shunting, is thought to "flush" the bile ducts, preventing the accumulation of toxic bile acids and subsequent liver damage.[3][5]
Immunomodulation: Recent studies have revealed that this compound can modulate the immune response, particularly by targeting T helper-type-like 17 (T H 17) cells. It has been shown to attenuate the glutamine-mTORC1-glycolysis signaling axis, which in turn restrains the effector function of pathogenic T H 17 cells and promotes their transdifferentiation into regulatory T cells (Tregs).[10][11][12] This action helps to reduce inflammation in the liver and intestines.
Bile Flow Stimulation: this compound has been found to activate the TMEM16A chloride ion channel in the cells lining the bile ducts.[13] This activation increases secretion, leading to enhanced bile flow and further contributing to its anti-cholestatic effects.[13]
Diagram 1: Proposed Signaling Pathway of this compound in T H 17 Cells
Caption: this compound's impact on TH17 cell signaling.
Diagram 2: Experimental Workflow for a Phase III Clinical Trial of this compound
References
- 1. Dr. Falk Pharma reports successful phase 3 trial results for this compound in primary sclerosing cholangitis [synapse.patsnap.com]
- 2. Double-blind, randomized, placebo-controlled Phase III study comparing Norursodeoxycholic acid capsules versus placebo in the treatment of primary sclerosing cholangitis - Human Research Switzerland [humanforschung-schweiz.ch]
- 3. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. norUrsodeoxycholic acid improves cholestasis in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norursodeoxycholic acid versus placebo in the treatment of non-alcoholic fatty liver disease: a double-blind, randomised, placebo-controlled, phase 2 dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting to https://onderzoekmetmensen.nl/en/trial/53827 [onderzoekmetmensen.nl]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Norursodeoxycholic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. gut.bmj.com [gut.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. upmcphysicianresources.com [upmcphysicianresources.com]
Synthesis of Norucholic Acid for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norucholic acid (NCA), also known as nor-ursodeoxycholic acid (nor-UDCA), is a synthetic C23 bile acid analogue of ursodeoxycholic acid (UDCA).[1] It is currently under investigation as a promising therapeutic agent for various cholestatic liver diseases, including Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH).[1][2][3] The therapeutic potential of this compound lies in its ability to undergo cholehepatic shunting, a process where it is absorbed by cholangiocytes and re-secreted by hepatocytes, leading to a bicarbonate-rich bile flow that protects the liver from injury.[2][4] Additionally, this compound has demonstrated anti-inflammatory and anti-fibrotic properties.[5]
This document provides detailed application notes and protocols for the chemical synthesis of this compound for research purposes. The primary synthesis route detailed is based on the one-carbon degradation of the side chain of ursodeoxycholic acid, a method established by Schteingart and Hofmann. An alternative synthesis pathway involving oxidation and reduction is also briefly described. Furthermore, this guide includes protocols for the purification and characterization of the synthesized this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C23H38O4 | [6][7] |
| Molecular Weight | 378.5 g/mol | [6] |
| IUPAC Name | (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | [6] |
| Synonyms | norursodeoxycholic acid, nor-UDCA, 24-norursodeoxycholic acid | [6] |
Synthesis of this compound
Method 1: One-Carbon Degradation of Ursodeoxycholic Acid
This method, adapted from Schteingart and Hofmann, involves a three-step process: formylation of the hydroxyl groups of ursodeoxycholic acid, a "second order" Beckmann rearrangement to form a nitrile intermediate, and subsequent alkaline hydrolysis to yield this compound.[8]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via one-carbon degradation.
Protocols:
Step 1: Formylation of Ursodeoxycholic Acid
-
In a round-bottom flask, dissolve ursodeoxycholic acid in 98-100% formic acid.
-
Stir the mixture at room temperature for a specified period to ensure complete formylation of the 3α and 7β hydroxyl groups.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the formic acid under reduced pressure to obtain the crude formylated ursodeoxycholic acid.
Step 2: Beckmann Rearrangement to 24-nor-23-nitrile
-
In a two-neck round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve the formylated ursodeoxycholic acid in a mixture of cold trifluoroacetic acid and trifluoroacetic anhydride.[8]
-
Cool the solution to 0-5°C.
-
Slowly add sodium nitrite in small portions, maintaining the temperature below 5°C.[8]
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.[8]
-
Allow the mixture to warm to room temperature and then heat to 38-40°C for 1 hour.[8]
-
Cool the yellowish-brown solution to room temperature and pour it into a mixture of ice and sodium hydroxide solution.[8]
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 24-nor-23-nitrile intermediate.
Step 3: Alkaline Hydrolysis to this compound
-
Dissolve the crude 24-nor-23-nitrile intermediate in a solution of potassium hydroxide in ethylene glycol.
-
Reflux the mixture at a high temperature (e.g., 190-200°C) for several hours to ensure complete hydrolysis of the nitrile group.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
Method 2: Synthesis via Oxidation and Reduction
An alternative patented method involves the oxidation of a primary alcohol derivative of the steroid backbone, followed by further oxidation to a carboxylic acid and subsequent reduction of a keto group. This method is reported to use milder reagents and may be suitable for larger-scale synthesis.
| Step | Description | Reagents | Reported Yield |
| 1 | Oxidation of primary alcohol to aldehyde | Sodium hypochlorite, TEMPO | - |
| 2 | Conversion of aldehyde to carboxylic acid | - | - |
| 3 | Reduction of carbonyl group | Reducing agent | 94% |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, intermediates, and side products. A combination of recrystallization and chromatographic techniques is recommended.
Protocol 1: Recrystallization
-
Choose a suitable solvent system. A mixture of ethanol and water or methanol and acetone has been reported to be effective for bile acid purification. The ideal solvent should dissolve this compound at an elevated temperature but have low solubility at room temperature.[9][10]
-
Dissolve the crude this compound in a minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[10]
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
For higher purity, preparative HPLC can be employed.
-
Column: A reversed-phase C18 column is commonly used for bile acid separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Method Development: An analytical scale HPLC method should first be developed to optimize the separation of this compound from its impurities. This method can then be scaled up to a preparative scale.
-
Fraction Collection: Collect the fractions containing the pure this compound.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the purified product.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Technique | Expected Results |
| 1H NMR | The spectrum should show characteristic signals for the steroid backbone protons and the protons of the shortened side chain. Key signals include those for the methyl groups and the protons adjacent to the hydroxyl groups. |
| 13C NMR | The spectrum should display 23 distinct carbon signals corresponding to the structure of this compound. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (378.5 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak should be observed under optimized conditions, indicating the purity of the compound. |
Signaling Pathways of this compound
This compound exerts its biological effects by modulating key signaling pathways involved in bile acid homeostasis and inflammation. The two primary receptors for this compound are the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).
FXR Signaling Pathway
FXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid synthesis and transport.
Caption: this compound activates the FXR signaling pathway.
Activation of FXR by this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements in the promoter regions of target genes, modulating their transcription. Key downstream effects include the upregulation of the Bile Salt Export Pump (BSEP), which promotes bile acid efflux from hepatocytes, and the induction of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[11]
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor expressed on the cell surface of various cell types, including cholangiocytes.
Caption: TGR5 signaling pathway activated by this compound.
Binding of this compound to TGR5 activates the Gαs subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[12] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB.[12][13] This signaling cascade ultimately leads to increased bicarbonate secretion from cholangiocytes, contributing to the choleretic effect of this compound.[12]
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the synthesis, purification, and characterization of this compound for research purposes. The detailed methodologies and an understanding of its signaling pathways will aid researchers in further investigating the therapeutic potential of this promising bile acid analogue. It is imperative to follow standard laboratory safety procedures when handling all chemicals.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. Side Chain Structure Determines Unique Physiologic and Therapeutic Properties of norUrsodeoxycholic Acid in Mdr2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C23H38O4 | CID 192254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming matrix effects in Norucholic acid mass spectrometry
Welcome to the technical support center for Norucholic acid mass spectrometry analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and reproducibility of your quantitative results for this compound.[1][2][3] The primary culprits in biological matrices like plasma and urine are phospholipids, proteins, and salts.[3]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: The most common method is the post-extraction spike analysis.[3][4] This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix sample that has been spiked with the same concentration of this compound after extraction. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 [3]
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram susceptible to matrix effects.[3]
Q3: What is the role of an internal standard (IS) in mitigating matrix effects?
A3: An appropriate internal standard is crucial for compensating for variability during sample preparation and ionization. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for inaccuracies in quantification.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Dilute the sample or inject a smaller volume.[3] |
| Inappropriate mobile phase pH | For bile acids like this compound, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used for negative ion mode analysis to ensure a single ionic form.[3][5] | |
| Column contamination | Implement a column wash with a strong solvent (e.g., isopropanol) between injections. Consider using a guard column.[3][5] | |
| High Signal Variability/Irreproducibility | Inconsistent sample preparation | Automate sample preparation steps if possible to improve consistency. Ensure precise execution of the protocol for all samples and standards.[5] |
| LC system instability | Check for leaks, ensure stable pump flow rate, and verify consistent injection volumes.[5] | |
| Analyte adsorption | Use low-binding microcentrifuge tubes and pipette tips to minimize non-specific binding.[5] | |
| Low Signal Intensity (Ion Suppression) | Co-elution with matrix components (e.g., phospholipids) | Optimize chromatographic conditions to separate this compound from interfering compounds.[3] |
| Inefficient sample cleanup | Improve the sample preparation method (see Experimental Protocols below). | |
| Retention Time Shifts | Matrix effects altering analyte-column interaction | A comprehensive sample cleanup is necessary. In some cases, matrix components can loosely bind to the analyte, altering its retention time.[6] |
Experimental Protocols
Protein Precipitation (PPT)
This is a rapid and simple method for sample cleanup.
Methodology:
-
To 100 µL of plasma or serum, add 300-400 µL of a cold organic solvent (acetonitrile is generally more efficient than methanol).[4][5]
-
Vortex for 1 minute to precipitate proteins.[5]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in the initial mobile phase.[5]
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT, effectively removing salts and phospholipids.
Methodology (using a C18 cartridge):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Loading: To 100 µL of plasma, add the internal standard and 100 µL of 4% phosphoric acid. Vortex and load the sample onto the conditioned cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.[3][5]
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.[3][5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[3][5]
Visualizations
Workflow for Overcoming Matrix Effects
Caption: A logical workflow for troubleshooting and overcoming matrix effects.
Decision Tree for Sample Preparation Method Selection
Caption: A decision tree to guide the selection of an appropriate sample preparation method.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Chromatograhic Resolution of Norucholic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Norcholic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good chromatographic resolution for Norcholic acid isomers so challenging?
A1: The separation of Norcholic acid isomers is difficult due to their high structural similarity. These isomers often have the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry (MS) alone. Therefore, effective chromatographic separation is essential for their individual quantification. The challenge lies in the subtle differences in the spatial arrangement of hydroxyl groups and the stereochemistry of the steroid nucleus, which require highly selective chromatographic conditions to resolve.[1][2]
Q2: What are the primary factors I can adjust to improve the resolution of Norcholic acid isomers in my HPLC/UPLC method?
A2: The three main factors that influence chromatographic resolution are efficiency (N), selectivity (α), and retention factor (k).[3][4] To improve resolution, you can:
-
Increase Efficiency (N): Use columns with smaller particle sizes (e.g., sub-2 µm for UHPLC), increase the column length, or lower the flow rate.[3][5][6] Higher temperatures can also increase efficiency by reducing mobile phase viscosity.[4][6]
-
Improve Selectivity (α): This is often the most effective way to improve the resolution of isomers.[4] You can change the stationary phase chemistry (e.g., from C18 to a phenyl or biphenyl column), alter the mobile phase composition (e.g., switching between acetonitrile and methanol), or adjust the mobile phase pH.[5][7]
-
Optimize Retention Factor (k): Adjusting the mobile phase strength, such as by lowering the organic solvent content in reversed-phase chromatography, can increase retention and potentially improve resolution.[3][5]
Q3: Which stationary phases are most effective for separating Norcholic acid isomers?
A3: Reversed-phase columns are most commonly used for bile acid separation.[1][2]
-
C18 columns are widely utilized and can provide good separation for many bile acids.[1][2][8]
-
High Strength Silica (HSS) T3 columns have also been shown to be effective, particularly for retaining polar bile acid species.[1]
-
Biphenyl and Phenyl phases can offer alternative selectivity due to π-π interactions, which can be beneficial for resolving structurally similar isomers that are difficult to separate on traditional C18 phases.[5][7]
Q4: How does mobile phase pH affect the separation of Norcholic acid isomers?
A4: Mobile phase pH is a critical parameter for optimizing the separation of acidic compounds like Norcholic acid.[9] Adjusting the pH can alter the ionization state of the carboxylic acid group on the isomers.[3] Suppressing ionization by using an acidic mobile phase (e.g., with formic acid) generally leads to better retention on reversed-phase columns, sharper peaks, and improved resolution.[9] The pH can also influence the selectivity between isomers due to subtle differences in their pKa values.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between Norcholic acid isomers (co-elution or significant peak overlap) | Inadequate selectivity of the stationary phase. | - Switch to a different stationary phase chemistry. For example, if you are using a C18 column, try a biphenyl or phenyl-hexyl column to introduce different separation mechanisms like π-π interactions.[5][7] - Consider a column with a different ligand density or end-capping. |
| Suboptimal mobile phase composition. | - Modify the organic solvent. If using acetonitrile, try methanol or a combination of both. Methanol can sometimes provide better selectivity for steroid isomers.[7] - Adjust the mobile phase pH. A small change in pH can significantly impact the selectivity of acidic compounds.[9] - Introduce ion-pairing reagents if isomers have different ionic characteristics.[10] | |
| Insufficient column efficiency. | - Decrease the particle size of the stationary phase (e.g., move from a 5 µm to a sub-2 µm column for UHPLC).[3][5] - Increase the column length.[3][5] - Reduce the flow rate to allow more time for interaction with the stationary phase.[5][6] | |
| Peak tailing for one or more isomers | Secondary interactions with the stationary phase. | - Add a small amount of a competing base to the mobile phase if interacting with residual silanols. - Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analytes.[9] |
| Sample overload. | - Dilute the sample and inject a smaller volume.[9] | |
| Inconsistent retention times | Inadequate column equilibration. | - Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run, especially when using gradient elution.[9] |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant and consistent temperature.[6][11] | |
| Mobile phase instability. | - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Bile Acid Separation
This protocol is based on a method for the sensitive and quantitative analysis of a wide range of bile acids, which can be adapted for Norcholic acid isomers.[8]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with an appropriate additive (e.g., ammonium formate and formic acid).[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically used to separate a wide range of bile acids. The gradient should be optimized to maximize the resolution of the target Norcholic acid isomers.
-
Flow Rate: A typical flow rate for a 2.1 mm ID UPLC column is in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40-60 °C, to ensure reproducible retention times.[4]
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI-).[1][2]
Protocol 2: Sample Preparation from Plasma
This protocol provides a general workflow for extracting bile acids from plasma samples.
-
Protein Precipitation: To 250 µL of plasma, add 900 µL of cold acetonitrile containing deuterated internal standards.
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solution of 50:50 methanol:water.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used for the separation of bile acids, which can serve as a starting point for optimizing the resolution of Norcholic acid isomers.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chromatography | HPLC[12] | UPLC | HPLC |
| Column | Waters Nova-Pak C18 (4 µm, 3.9 x 300 mm)[12] | ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) | Ascentis® Express C18 (Fused-Core®) |
| Mobile Phase A | - | Water with additives | Formic acid in water |
| Mobile Phase B | 82% Methanol (Isocratic)[12] | Acetonitrile | Methanol |
| Flow Rate | 0.65 mL/min[12] | Optimized for UPLC | Optimized for HPLC |
| Column Temp. | 32 °C[12] | Controlled | Controlled |
| Detection | UV at 254 nm (after derivatization)[12] | MS/MS (Q-ToF) | MS/MS |
Visualizations
Caption: Iterative workflow for optimizing chromatographic resolution.
Caption: Factors influencing chromatographic resolution.
References
- 1. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metaboprofile.com [metaboprofile.com]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Norucholic acid in biological samples under long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of norcholic acid in biological samples under long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage temperatures for long-term stability of norcholic acid in biological samples?
For long-term storage of biological samples intended for norcholic acid analysis, it is recommended to use ultra-low temperatures.[1][2] Storing serum, plasma, and urine samples at -80°C is considered the standard practice to ensure the stability of bile acids, including norcholic acid, over extended periods.[3][4][5] For storage durations of weeks to months, -20°C is also a viable option.[1] Short-term storage, typically up to 48 hours, can be managed at 4°C.[1]
Q2: How stable is norcholic acid in different biological matrices like plasma, serum, and urine?
While specific long-term stability data for norcholic acid is not extensively published, the general consensus for bile acids is that they are relatively stable molecules. Studies on bile acid profiles in human gallbladder bile have shown that the major lipid components, including bile acids, are stable for at least four months when stored at -18°C.[6] In urine, metabolite profiles, including those of various acids, have been shown to be stable for up to 24 hours at -20°C and 4°C.[7] For serum and plasma, immediate freezing and storage at -80°C is the recommended procedure to preserve the integrity of bile acid concentrations.[3][5]
Q3: Can I store tissue homogenates for norcholic acid analysis? What are the best practices?
Yes, tissue homogenates can be stored for norcholic acid analysis, but careful handling is crucial to prevent degradation. Lipids in tissue homogenates are more stable when samples are kept in ice water as opposed to room temperature.[8][9] It is highly recommended to process tissue homogenates swiftly under cooled conditions to maintain the integrity of the lipid profiles.[8] For long-term storage, flash-freezing the homogenates in liquid nitrogen and then storing them at -80°C is the best practice.
Q4: How many freeze-thaw cycles can my samples undergo before norcholic acid concentrations are affected?
It is generally recommended to minimize freeze-thaw cycles, as they can impact the stability of various metabolites.[2] Some studies have evaluated the stability of analytes after three freeze-thaw cycles.[10] However, to ensure the highest accuracy of your results, it is best to aliquot samples into single-use volumes before freezing. This practice prevents the need for repeated thawing and freezing of the entire sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low norcholic acid concentrations | Sample degradation due to improper storage temperature. | Ensure samples are stored at -80°C for long-term storage. For new studies, review and validate your sample collection and storage protocols. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use tubes upon collection to avoid repeated freeze-thaw cycles. | |
| Prolonged exposure to room temperature during processing. | Keep samples on ice or in a cooling rack throughout the extraction process. Minimize the time samples spend at room temperature. | |
| High variability in norcholic acid levels between replicate samples | Inconsistent sample handling and storage. | Standardize your protocols for sample collection, processing, and storage. Ensure all personnel are trained on these procedures. |
| Matrix effects during analytical measurement. | Optimize your sample preparation method (e.g., protein precipitation, solid-phase extraction) and your LC-MS/MS conditions. The use of a stable isotope-labeled internal standard for norcholic acid is highly recommended to correct for matrix effects and extraction variability. | |
| Norcholic acid detected in blank/control samples | Carryover from the analytical instrument. | Implement a rigorous wash protocol for the LC system between sample injections. Injecting blank solvent samples after high-concentration samples can help assess and mitigate carryover.[11] |
| Contamination during sample preparation. | Use clean labware and high-purity solvents. Prepare blanks and quality control samples alongside your study samples to monitor for contamination. |
Summary of Storage Stability Data for Bile Acids
The following table summarizes general findings on the stability of bile acids in various biological samples. While not specific to norcholic acid, this information provides a strong basis for experimental design.
| Biological Matrix | Storage Temperature | Duration | Stability Finding | Source |
| Gallbladder Bile | -18°C | 4 months | Major lipid components, including bile acids, showed no statistically significant differences. | [6] |
| Plasma/Serum | -80°C | Long-term | Standard and recommended temperature for preserving bile acid integrity. | [3][4][5] |
| Plasma | 4°C | 24 - 48 hours | Acceptable for short-term storage. | [5] |
| Urine | -80°C | Long-term | Recommended for long-term storage to maintain metabolite stability. | [1][4] |
| Urine | -20°C / 4°C | 24 hours | Metabolite concentrations were found to be stable. | [7] |
| Tissue Homogenates | Ice Water | Up to 90 minutes | More than 90% of investigated lipid class ratios remained unchanged after 35 minutes, with some changes appearing after 90 minutes. | [8][9] |
| Tissue Homogenates | Room Temperature | > 35 minutes | Significant changes in lipid profiles were observed, with only about 40% of lipid class ratios remaining unchanged after 35 minutes. | [8] |
| Bile Acid Standards in Methanol | -20°C | 1 year | Showed >95% recovery of all analytes. | [3] |
Experimental Protocols
Protocol 1: Norcholic Acid Extraction from Serum/Plasma
This protocol is based on a common protein precipitation method used for bile acid analysis.[3][5]
-
Thawing: Thaw frozen serum or plasma samples on ice.
-
Aliquoting: Take a 100 µL aliquot of the serum/plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold methanol (containing an appropriate internal standard, such as a stable isotope-labeled norcholic acid) to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Norcholic Acid Quantification by LC-MS/MS
This is a general LC-MS/MS methodology for bile acid analysis.[10][11]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of bile acids.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[10]
-
Mobile Phase B: Acetonitrile/methanol (50/50, v/v) with 0.1% formic acid.[10]
-
Gradient: A gradient elution is employed to separate the various bile acids.
-
Flow Rate: A typical flow rate is around 0.3 - 0.8 mL/min.
-
Column Temperature: Maintained at around 40-45°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for norcholic acid and the internal standard are monitored.
-
Optimization: Ion source parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
-
Visualizations
Caption: Workflow for a long-term stability study of norcholic acid.
Caption: Decision tree for troubleshooting low norcholic acid recovery.
References
- 1. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of hepatic accumulation of nordeoxycholic acid underlines the beneficial effects of cholestyramine on alcohol-associated liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeted bile acids metabolomics in cholesterol gallbladder polyps and gallstones: From analytical method development towards application to clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of human gallbladder bile: effect of freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Norcholic Acid Immunoassay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Norcholic acid immunoassays. The following information is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in a Norcholic acid immunoassay?
A1: The most common interferences in a Norcholic acid immunoassay are cross-reactivity with other bile acids, matrix effects from the biological sample, and issues related to assay reagents and protocol execution. These factors can lead to inaccurate quantification of Norcholic acid.
Q2: How can I minimize matrix effects in my samples?
A2: Matrix effects can be minimized by optimizing sample dilution, using a matrix-matched standard curve, or employing sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[1][2] It is recommended to perform spike and recovery experiments to assess the extent of matrix interference in your specific sample type.[2][3]
Q3: What should I do if I observe high background in my assay?
A3: High background can be caused by several factors, including insufficient washing, suboptimal blocking, or overly concentrated antibody reagents.[4][5] To troubleshoot this, ensure thorough washing between steps, try a different blocking agent (e.g., BSA or a commercial blocking buffer), and optimize the concentration of your primary and secondary antibodies.[4][5][6]
Q4: My signal is lower than expected. What are the possible causes?
A4: A weak or no signal can result from issues such as inactive reagents, improper incubation times or temperatures, or the presence of inhibitors in the sample.[5][6] Always check the expiration dates of your kit components and ensure that all reagents are brought to room temperature before use.[7] Verifying the correct filter settings on your plate reader is also crucial.
Troubleshooting Guides
Issue 1: High Cross-Reactivity
Description: The assay is detecting other bile acids in addition to Norcholic acid, leading to falsely elevated results.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high cross-reactivity.
Quantitative Data: Cross-Reactivity Profile
Due to the lack of specific manufacturer's data for a Norcholic acid immunoassay, the following table is an illustrative example of a cross-reactivity profile. Actual values will vary depending on the specific antibody used.
| Compound | Concentration (ng/mL) | % Cross-Reactivity |
| Norcholic Acid | 100 | 100% |
| Cholic Acid | 100 | < 5% |
| Chenodeoxycholic Acid | 100 | < 5% |
| Deoxycholic Acid | 100 | < 1% |
| Lithocholic Acid | 100 | < 0.5% |
| Ursodeoxycholic Acid | 100 | < 0.5% |
| Glycocholic Acid | 100 | < 2% |
| Taurocholic Acid | 100 | < 2% |
Experimental Protocol: Determining Cross-Reactivity
This protocol outlines a method to determine the percent cross-reactivity of other bile acids with the Norcholic acid antibody in a competitive ELISA format.
-
Prepare a standard curve for Norcholic acid ranging from the lowest to the highest expected concentration.
-
Prepare serial dilutions of each potentially cross-reacting bile acid. The concentration range should be similar to or higher than the Norcholic acid standard curve.
-
Run the competitive ELISA with the Norcholic acid standards and the dilutions of the other bile acids in separate wells.
-
Determine the concentration of each bile acid that gives 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Norcholic acid / IC50 of potentially cross-reacting bile acid) x 100
Issue 2: Sample Matrix Interference
Description: Components in the biological sample (e.g., serum, plasma, urine) are interfering with the antibody-antigen binding, causing inaccurate results.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting matrix effects.
Quantitative Data: Spike and Recovery Analysis
The following table provides example data from a spike and recovery experiment in human serum.
| Sample | Endogenous Norcholic Acid (ng/mL) | Spiked Norcholic Acid (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| 1 | 10 | 25 | 32 | 88% |
| 2 | 15 | 50 | 58 | 86% |
| 3 | 8 | 100 | 95 | 87% |
Experimental Protocol: Spike and Recovery
This protocol is used to assess for the presence of matrix interference.
-
Measure the endogenous concentration of Norcholic acid in a pooled sample of your biological matrix.
-
Spike the pooled sample with known concentrations of Norcholic acid (low, medium, and high levels).
-
Measure the concentration of Norcholic acid in the spiked samples using your immunoassay.
-
Calculate the percent recovery for each spike level using the following formula:
% Recovery = [(Measured Concentration - Endogenous Concentration) / Spiked Concentration] x 100
A recovery rate between 80-120% is generally considered acceptable.[2]
Norcholic Acid Signaling Pathway
Norcholic acid is known to interact with the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis. The binding of Norcholic acid to FXR can influence downstream signaling pathways.
Caption: Simplified Norcholic Acid signaling pathway via FXR.
References
- 1. assaybiotechnology.com [assaybiotechnology.com]
- 2. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. biocompare.com [biocompare.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - IN [thermofisher.com]
Optimization of derivatization techniques for GC-MS analysis of Norucholic acid
Technical Support Center: GC-MS Analysis of Norcholic Acid
This technical support center provides detailed troubleshooting guidance and frequently asked questions for the derivatization of norcholic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of norcholic acid?
A1: Norcholic acid, like other bile acids, possesses polar functional groups, specifically hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1][2] These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet.[2][3][4][5] Derivatization is a chemical process that replaces the active hydrogens in these polar groups with non-polar protecting groups.[5] This transformation increases the volatility and thermal stability of the analyte, making it suitable for analysis by GC-MS.[5][6][7]
Q2: What are the most common derivatization strategies for norcholic acid?
A2: The most common strategies involve converting the hydroxyl and carboxyl groups into less polar, more volatile ethers and esters. This is typically achieved through:
-
One-Step Silylation: This method uses a silylating reagent to simultaneously derivatize both the hydroxyl and carboxylic acid groups, converting them to trimethylsilyl (TMS) ethers and TMS esters, respectively.[1]
-
Two-Step Derivatization (Esterification followed by Silylation): This is a widely adopted method for bile acids to form more stable derivatives.[3]
-
Esterification: The carboxylic acid group is first converted to a methyl ester (e.g., using TMS-diazomethane).[3]
-
Silylation: The hydroxyl groups are then converted to TMS ethers (e.g., using BSTFA or MSTFA).[3][4] This two-step approach is often preferred because the resulting methyl ester-TMS ether derivatives are more stable than TMS ester-TMS ether derivatives.[3]
-
Q3: Which silylating reagent should I choose? BSTFA, MSTFA, or another?
A3: The choice depends on the specific requirements of your analysis.
-
BSTFA (+TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful and widely used reagent.[5][8] Its byproducts are highly volatile, which minimizes chromatographic interference.[8]
-
MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is considered one of the most potent silylating agents, and its byproducts are even more volatile than those of BSTFA, making it ideal for trace analysis.[7] For bile acids, a mixture of MSTFA with catalysts like ammonium iodide (NH4I) and dithioerythritol (DTE) has been shown to have the highest derivatization efficiency.[1]
-
MTBSTFA: N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide forms t-butyldimethylsilyl (t-BDMS) derivatives, which are approximately 10,000 times more stable against hydrolysis than TMS derivatives, offering a significant advantage if sample stability is a concern.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak for Norcholic Acid Derivative | 1. Incomplete Derivatization: Insufficient reagent, non-optimal reaction temperature or time. 2. Moisture Contamination: Silylating reagents are extremely sensitive to moisture, which quenches the reaction.[8] 3. Sample Degradation: Derivative may be unstable. | 1. Optimize Reaction: Increase reagent volume, temperature (typically 60-70°C), or reaction time (30-60 min).[1] Ensure thorough mixing. 2. Ensure Anhydrous Conditions: Use high-purity, dry solvents. Dry glassware in an oven before use. Evaporate sample to complete dryness under a stream of nitrogen before adding reagents.[8][9] 3. Use a More Stable Derivative: Switch to a two-step derivatization (esterification then silylation) to form a more stable methyl ester.[3] For maximum stability, consider using MTBSTFA to form t-BDMS derivatives.[5] |
| Multiple Peaks for Norcholic Acid | 1. Incomplete Derivatization: Partial derivatization (e.g., only one of two hydroxyl groups reacting) will create multiple derivative forms. 2. Formation of Artifacts: Side reactions can occur, especially with complex biological matrices. | 1. Drive Reaction to Completion: Increase the amount of derivatization reagent and/or extend the reaction time and temperature to ensure all active sites are derivatized. 2. Optimize Reagents: The use of specific reagent mixtures, such as MSTFA:NH4I:DTE, can improve efficiency and reduce artifact formation.[1] Consider sample cleanup (e.g., Solid Phase Extraction) prior to derivatization to remove interfering substances. |
| Poor Peak Shape (Tailing) | 1. Active Sites in GC System: Un-derivatized polar groups are interacting with active sites (e.g., free silanols) in the GC inlet liner or column. 2. Co-elution with Matrix Components: Interference from the sample matrix. | 1. Confirm Complete Derivatization: Re-optimize derivatization conditions. 2. Improve GC System Inertness: Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. An injection of a pure silylating reagent can sometimes help to passivate the system. |
| Interfering Peaks from Reagent Byproducts | 1. Reagent Choice: Some derivatization reagents produce less volatile byproducts that can interfere with the chromatogram.[8] | 1. Switch Reagents: Use a reagent with more volatile byproducts. MSTFA byproducts are more volatile than BSTFA byproducts.[7] 2. Sample Evaporation: Gently evaporate the sample under nitrogen after derivatization is complete to remove excess reagent and byproducts before reconstituting in a clean solvent for injection. |
Experimental Protocols & Data
Protocol 1: Two-Step Derivatization for Stable Norcholic Acid Analysis
This protocol is adapted from standard methods for bile acid analysis and is designed to produce stable methyl ester, trimethylsilyl (Me-TMS) ether derivatives.[3][4]
1. Sample Preparation:
-
Aliquot the sample containing norcholic acid into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that no moisture remains.[8]
2. Step I: Esterification (Methylation of Carboxyl Group)
-
Add 50 µL of a 2M solution of (Trimethylsilyl)diazomethane in diethyl ether.
-
Alternatively, use a mixture of 20 µL methanol and 80 µL benzene, followed by 50 µL of ~10% TMS diazomethane in hexane.[3]
-
Cap the vial and let it stand at room temperature for 15 minutes.
-
Evaporate the reagents completely under a stream of nitrogen.
3. Step II: Silylation (TMS Ether Formation of Hydroxyl Groups)
-
To the dried methyl ester, add 50 µL of pyridine and 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS or MSTFA).
-
Cap the vial tightly and heat at 60°C for 30-60 minutes.[7]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Table 1: Comparison of Common Silylating Reagents for Bile Acid Analysis
| Reagent | Key Features | Byproduct Volatility | Typical Conditions | Considerations |
| BSTFA + 1% TMCS | Widely used, high reactivity, good for general purpose silylation.[5][8] | High. Byproducts are mono-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide.[8] | 50 µL reagent, 70°C for 30 min.[1] | TMCS catalyst is crucial for derivatizing sterically hindered hydroxyl groups.[5] |
| MSTFA | Considered one of the most powerful TMS donors.[7] | Very High. N-methyltrifluoroacetamide byproduct is highly volatile, ideal for trace analysis.[7] | 100 µL reagent, 60°C for 30 min.[7] | Can be used with catalysts (e.g., NH4I, DTE) for maximum efficiency with bile acids.[1] |
| MTBSTFA | Forms t-butyldimethylsilyl (t-BDMS) derivatives. | Moderate. | 70-80°C for 60 min. | Derivatives are ~10,000x more stable to hydrolysis than TMS derivatives, excellent for complex workflows or sample storage.[5] |
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for norcholic acid analysis and a decision-making process for troubleshooting common issues.
Caption: Experimental workflow for two-step derivatization of norcholic acid.
Caption: Troubleshooting logic for low signal intensity of derivatized norcholic acid.
References
- 1. Restek - Blog [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting low recovery of Norucholic acid during extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Norucholic acid during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider during extraction?
A1: this compound is a C23 bile acid, a derivative of cholic acid.[1] Its solubility is a critical factor in selecting the appropriate extraction solvent. It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol, but has limited solubility in less polar solvents.[1][2][3] Being an acidic compound, its protonation state, which is dependent on pH, will significantly influence its solubility in aqueous and organic phases.[4][5]
Q2: Which are the most common extraction methods for this compound and other bile acids?
A2: The most prevalent methods for bile acid extraction from biological matrices are:
-
Solid-Phase Extraction (SPE): A versatile method for purifying and concentrating bile acids from various samples using a solid sorbent.[6]
-
Liquid-Liquid Extraction (LLE): Effective for isolating bile acids from complex matrices by partitioning them between two immiscible liquid phases.[6]
-
Protein Precipitation (PP): A straightforward method, often used for serum and plasma samples, where proteins are precipitated using an organic solvent like methanol or acetonitrile.[7][8]
Q3: My this compound recovery is consistently low. What are the general factors I should investigate first?
A3: Low recovery can stem from several factors across the extraction workflow. A systematic approach to troubleshooting is recommended. Key areas to investigate include sample preparation, the extraction method itself, and post-extraction handling. Inefficient extraction, analyte degradation, or losses during solvent evaporation and reconstitution are common culprits.[9][10]
Troubleshooting Workflow for Low this compound Recovery
Caption: A logical workflow for diagnosing the cause of low analyte recovery.
Troubleshooting Solid-Phase Extraction (SPE)
Q4: I'm using SPE with a C18 cartridge for this compound extraction, but the recovery is poor. What could be wrong?
A4: Low recovery in SPE can be attributed to several steps in the process.[5] Here are the key areas to troubleshoot:
-
Sorbent Choice: While C18 (ODS) is common for bile acids, different brands can yield variable recoveries.[11]
-
Column Conditioning: This step is crucial for optimal binding. Failure to properly precondition the cartridge, typically with methanol followed by water, can severely impact retention.[6]
-
Sample Loading: The pH of your sample should be adjusted to ensure this compound is in its protonated form for effective retention on the non-polar sorbent.[5] Also, a high flow rate during sample loading can cause the analyte to pass through the cartridge without binding (breakthrough).[5]
-
Washing Step: The wash solvent may be too strong, causing premature elution of your analyte along with the impurities. Use a weak solvent that will remove interferences but not this compound.[5]
-
Elution Step: This is a very common cause of low recovery.[5] The elution solvent may not be strong enough to desorb the analyte completely from the sorbent, or the volume of the elution solvent may be insufficient.[5]
Optimized SPE Workflow for Bile Acids
Caption: A typical solid-phase extraction workflow for bile acids.
Troubleshooting Liquid-Liquid Extraction (LLE)
Q5: I'm experiencing emulsion formation during LLE of this compound. How can I prevent this and improve my recovery?
A5: Emulsion formation is a frequent problem in LLE, especially with complex biological samples like plasma or tissue homogenates, which contain surfactant-like molecules.[12] An emulsion traps your analyte at the interface, leading to significant loss.[12]
Strategies to Prevent or Break Emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while still allowing for sufficient surface area contact for extraction.[12]
-
Salting Out: Add brine (a saturated NaCl solution) to the mixture. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[12]
-
Centrifugation: If an emulsion has formed, centrifuging the sample can help break it and separate the layers.[12]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help dissolve the emulsion-causing compounds.[12]
Q6: The recovery of this compound is low even without emulsion formation in my LLE protocol. What else should I check?
A6: Several other factors can lead to poor LLE recovery:
-
Incorrect pH: this compound is an acid. To extract it into an organic solvent, the pH of the aqueous sample must be lowered (typically to pH 2-3) to ensure the molecule is protonated and less water-soluble.[4][5]
-
Poor Solvent Choice: The organic solvent must be able to effectively solubilize this compound while being immiscible with the aqueous phase.[5] For methylated bile acids, for example, non-polar solvents like heptane may be a poor choice, leading to the analyte precipitating at the interface.[13]
-
Insufficient Extraction Volume/Repetitions: A single extraction is often incomplete. Performing multiple extractions with smaller volumes of organic solvent (e.g., 3 x 30 mL) is more effective than one large extraction (1 x 90 mL).[5]
-
Analyte Degradation: Ensure that the extraction conditions (e.g., temperature, exposure to light) do not cause degradation of this compound.[9][14]
Data and Protocols
Quantitative Data Summary
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | ~80-100 mg/mL[2][3] | Hygroscopic; use newly opened DMSO. Sonication recommended.[2][3] |
| This compound | Methanol | ~10 mg/mL[3] | Sonication recommended.[3] |
| Cholic Acid | DMSO | ~0.3 mg/mL[15] | - |
| Cholic Acid | PBS (pH 7.2) | ~1 mg/mL[15] | Aqueous solutions not stable for more than one day.[15] |
Table 2: Reported Recovery Rates for Bile Acids Using SPE
| SPE Sorbent | Biological Matrix | Recovery Rate | Reference |
| C18 | Porcine Bile | 89.1% - 100.2% | [16] |
| C18 | Various | > 90% | [17] |
| C18 | Bile | > 80% | [16] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Bile Acids from Plasma
This protocol is a generalized procedure based on common methodologies.[6][11][16]
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an equal volume of 0.5 M triethylamine sulfate (pH 7.0).
-
Add an internal standard if performing quantitative analysis.
-
Vortex the mixture.
-
Heat the sample at 60-64°C for 20 minutes to denature proteins and release protein-bound bile acids.[11]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet precipitated proteins.[6] Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[17]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove less polar impurities.
-
-
Elution:
-
Elute the bile acids from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50% methanol) for LC-MS analysis.[6]
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Bile Acids from Fecal Samples
This protocol is a generalized procedure based on common methodologies.[6]
-
Sample Homogenization:
-
Weigh approximately 0.5 g of a homogenized fecal sample.
-
Add 5 mL of a homogenization solvent (e.g., a mixture of deionized water and an organic solvent like ethyl acetate).
-
Add an internal standard.
-
Homogenize the sample using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Acidification:
-
Adjust the pH of the homogenate to ~2-3 by adding 1 M HCl dropwise. This ensures the acidic bile acids are protonated.
-
-
Extraction:
-
Transfer the homogenate to a separatory funnel.
-
Add 10 mL of ethyl acetate.
-
Gently invert the funnel 20-30 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.[12]
-
Allow the layers to separate for 10-15 minutes.
-
-
Phase Separation:
-
Drain the lower aqueous layer.
-
Collect the upper organic phase (ethyl acetate) containing the bile acids.
-
Repeat the extraction step on the aqueous phase two more times with fresh 10 mL portions of ethyl acetate.
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic phase with 5 mL of brine to remove residual water and break any minor emulsions.
-
Dry the organic phase by passing it through a column containing anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.[6]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Norcholic Acid | Nor Cholic Acid | Bile Acid | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. welchlab.com [welchlab.com]
- 10. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Norucholic Acid Detection in Serum
Welcome to the technical support center for the sensitive detection of norcholic acid in serum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting norcholic acid in serum?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of bile acids, including norcholic acid, in serum due to its high sensitivity, specificity, and resolution.[1][2] This method allows for the accurate measurement of low concentrations of norcholic acid, even in complex biological matrices like serum.[2]
Q2: Why is sample preparation crucial for sensitive norcholic acid detection?
A2: Proper sample preparation is essential to remove interfering substances from the serum matrix, such as proteins and phospholipids, which can suppress the ionization of norcholic acid and lead to inaccurate results.[3][4] Effective sample preparation, such as protein precipitation or solid-phase extraction (SPE), enriches the analyte and minimizes matrix effects, thereby enhancing detection sensitivity.[4]
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[5][6] Minimizing matrix effects is a critical step in developing a robust assay.
Q4: Should I use an internal standard for norcholic acid quantification?
A4: Yes, using a stable isotope-labeled internal standard (e.g., d4-norcholic acid) is highly recommended.[7] An internal standard helps to correct for variability during sample preparation and potential matrix effects, significantly improving the accuracy and precision of the quantification.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Norucholic Acid | Inefficient extraction of norcholic acid from the serum. | Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of precipitating solvent (e.g., acetonitrile or methanol) to serum (typically 3:1 or 4:1 v/v).[4][8] For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for norcholic acid. |
| Suboptimal LC-MS/MS parameters. | Ensure the mass spectrometer is tuned and calibrated. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) for norcholic acid.[8][9] Use the appropriate ionization mode (negative ion mode is common for bile acids).[7][9] | |
| Degradation of norcholic acid. | Store serum samples at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume.[5][7] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure norcholic acid is in a single ionic form. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used for negative ion mode analysis.[5][7] | |
| Column contamination. | Implement a column wash step with a strong solvent between injections to remove strongly retained matrix components. Consider using a guard column.[5][7] | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. |
| Carryover from previous injections. | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.[8] | |
| Inadequate sample cleanup. | Improve the sample preparation method to remove more interfering substances. Solid-phase extraction (SPE) may provide a cleaner extract than protein precipitation.[4] | |
| Inconsistent Results (Poor Reproducibility) | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls. |
| Unaddressed matrix effects. | Assess and minimize matrix effects. This can be done by comparing the response of norcholic acid in a post-extraction spiked sample to its response in a neat solution.[5][7] If significant matrix effects are present, further optimization of sample cleanup and chromatography is needed. | |
| Instrument instability. | Perform regular maintenance and calibration of the LC-MS/MS system. |
Experimental Protocols
Protocol 1: this compound Extraction from Serum using Protein Precipitation
This protocol outlines a common and straightforward method for extracting norcholic acid from serum samples.
-
Sample Preparation:
-
Thaw frozen serum samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Protein Precipitation:
-
To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d4-norcholic acid).[5]
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]
-
Vortex briefly and centrifuge to remove any particulates before transferring to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides a general framework for the instrumental analysis of norcholic acid.
-
Liquid Chromatography System: A UPLC system capable of high-pressure gradients.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm particle size) is commonly used.[8][9]
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 2:1 v/v) with 0.1% formic acid.[8]
-
Gradient Elution: A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute norcholic acid and other bile acids, followed by a wash and re-equilibration step.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[8]
-
Injection Volume: Typically 5-10 µL.[8]
-
MS Detection:
Visualizations
Caption: Workflow for this compound Detection in Serum.
Caption: Illustration of Matrix Effects in LC-MS/MS.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Variability of the IS revealed ionization enhancement by bile acid in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Norcholic Acid LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Norucholic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where molecules co-eluting with this compound from the liquid chromatography (LC) system interfere with its ionization in the mass spectrometer's ion source. This interference reduces the number of this compound ions that reach the detector, leading to a decreased signal intensity. For this compound, which can be present at low concentrations in complex biological matrices like plasma, serum, or feces, ion suppression can severely compromise analytical sensitivity, accuracy, and reproducibility.[1][2] Key molecules in biological samples known to cause ion suppression include phospholipids, salts, and other endogenous compounds.[2][3]
Q2: How can I identify if ion suppression is affecting my this compound signal?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix sample (e.g., plasma extract without this compound) is injected. A stable signal for this compound is expected. Any significant drop in this signal as components from the blank matrix elute indicates the presence of ion suppression at that specific retention time.
Q3: What are the primary strategies to minimize ion suppression for this compound?
A3: The three main strategies to combat ion suppression are:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[4][5]
-
Optimized Chromatographic Separation: To separate this compound from co-eluting interferences.
-
Appropriate Mass Spectrometry Settings: To enhance the specific detection of this compound.
A systematic approach to troubleshooting ion suppression is outlined in the workflow diagram below.
Caption: A logical workflow for troubleshooting ion suppression.
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation
Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components like phospholipids.[2][5]
Problem: Low this compound signal intensity and poor reproducibility, likely due to matrix effects.
Solutions:
-
Protein Precipitation (PPT): A simple and common first step.
-
Protocol: To a 50 µL plasma sample, add 800 µL of ice-cold acetonitrile. Vortex thoroughly and centrifuge. The supernatant is then typically dried and reconstituted in the initial mobile phase.[6]
-
Troubleshooting: If ion suppression persists, consider alternative precipitation solvents like methanol or a combination of methanol and acetonitrile.[7] PPT is a simpler but less clean method compared to LLE or SPE.
-
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT.
-
Protocol: A typical LLE involves extracting the sample with a water-immiscible organic solvent. For bile acids, a mixture of methyl tert-butyl ether (MTBE), methanol, and water can be effective.[8]
-
-
Solid-Phase Extraction (SPE): Provides the most effective cleanup for complex matrices.[9]
-
Protocol: A general SPE workflow involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analyte. For bile acids, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are often used.
-
The following diagram illustrates a general SPE workflow.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Quantitative Comparison of Sample Preparation Techniques:
| Technique | Pros | Cons | Typical Phospholipid Removal |
| Protein Precipitation | Simple, fast, inexpensive | Less clean, significant matrix effects may remain | 60-80% |
| Liquid-Liquid Extraction | Good for removing salts and some lipids | Can be labor-intensive, solvent selection is critical | 80-95% |
| Solid-Phase Extraction | Highly selective, provides cleanest extracts | More expensive, requires method development | >95% |
Guide 2: Optimizing Chromatographic Conditions
Proper chromatographic separation is key to resolving this compound from co-eluting matrix components that cause ion suppression.
Problem: this compound peak shows suppression, especially at the beginning of the chromatogram where many phospholipids elute.
Solutions:
-
Column Selection:
-
Recommendation: A C18 reversed-phase column is commonly used for bile acid analysis. Columns with different selectivities (e.g., C8, Phenyl-Hexyl) can be tested to alter the elution profile of interferences relative to this compound.
-
-
Mobile Phase Optimization:
-
Recommendation: Typical mobile phases consist of water (A) and acetonitrile or methanol (B), often with additives to improve peak shape and ionization.
-
Additives: Ammonium formate or ammonium acetate (5-10 mM) with a small amount of formic or acetic acid (e.g., 0.01-0.1%) are common choices for negative ion mode analysis of bile acids.[10] These volatile buffers are compatible with mass spectrometry.
-
Gradient Elution: A well-designed gradient can effectively separate this compound from early-eluting phospholipids and later-eluting hydrophobic interferences. Increasing the initial aqueous portion of the gradient can help retain this compound while washing away some highly polar interferences.
-
-
Flow Rate and Diversion:
-
Recommendation: Using a divert valve to send the initial and final portions of the LC run (where highly polar and non-polar interferences often elute) to waste instead of the mass spectrometer can significantly reduce source contamination and ion suppression.
-
Example Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at low %B, ramp up to elute this compound, followed by a high %B wash |
| Column Temperature | 40 - 60 °C |
Guide 3: Optimizing Mass Spectrometry Settings
While less effective than sample preparation and chromatography for eliminating the root cause of suppression, optimizing MS parameters can improve the signal-to-noise ratio for this compound.
Problem: Low sensitivity for this compound even after sample prep and LC optimization.
Solutions:
-
Ionization Mode:
-
Recommendation: Electrospray ionization (ESI) in negative ion mode is typically the most sensitive for unconjugated bile acids like this compound, detecting the deprotonated molecule [M-H]⁻.[11]
-
-
MRM Transition Selection:
-
Recommendation: Due to the stable steroid backbone, unconjugated bile acids often show poor fragmentation. A common practice is to use the precursor ion as the product ion in the MRM transition (e.g., m/z 391.3 -> 391.3 for Norcholic acid [M-H]⁻).[11] While this provides sensitivity, it lacks specificity. If possible, identify and optimize any low-intensity, specific fragment ions.
-
Optimization: Infuse a standard solution of this compound and perform a product ion scan to identify potential fragments. Then, optimize the collision energy for the most intense and specific transitions.
-
Typical MS Parameters for this compound (as a starting point):
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.0 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 400 - 600 °C |
| Precursor Ion [M-H]⁻ | ~391.3 m/z |
| Product Ion | ~391.3 m/z (or specific fragment if available) |
| Collision Energy | Optimize (start around 20-40 eV) |
By systematically addressing sample preparation, chromatography, and mass spectrometry settings, researchers can effectively minimize ion suppression and develop a robust and reliable LC-MS/MS method for the quantification of this compound.
References
- 1. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. Analysis of Serum Bile Acid Profile Characteristics and Identification of New Biomarkers in Lean Metabolic Dysfunction-Associated Fatty Liver Disease Based on LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive LC-MS/MS method for the temporal profiling of bile acids, fatty acids and branched-chain alpha-keto acids in maternal plasma during pregnancy and cord blood plasma at delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of Synthesized Norucholic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the purity of synthesized Norucholic acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Question: My final product shows a significant peak corresponding to the starting material, Ursodeoxycholic acid (UDCA), in the HPLC analysis. How can I remove it?
Answer: Carryover of the starting material, UDCA, is a common impurity. Here are several strategies to address this issue:
-
Optimize Reaction Conditions:
-
Reaction Time: Ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid HPLC method. If the reaction appears to have stalled, consider extending the reaction time.
-
Reagent Stoichiometry: An insufficient amount of the reagents used for the side-chain cleavage of UDCA can lead to incomplete conversion. Re-evaluate the molar ratios of your reagents to ensure they are optimal for the scale of your synthesis.
-
-
Purification Strategy:
-
Recrystallization: this compound and UDCA may have different solubility profiles. A carefully selected solvent system for recrystallization can effectively separate the two. Consider performing a potassium salt recrystallization, which has been shown to be effective in purifying Nor-UDCA.[1]
-
Column Chromatography: If recrystallization is not sufficient, column chromatography is a reliable method for separation. A silica gel column with a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) can provide good separation.
-
Question: I have an unknown impurity peak with a mass corresponding to an amide intermediate. How can I minimize its formation and remove it?
Answer: The presence of a 3α,7β-dihydroxy-24-nor-5β-cholane-23-amide impurity indicates an incomplete hydrolysis of the nitrile intermediate formed during the synthesis.[1]
-
Minimizing Formation:
-
Hydrolysis Conditions: The hydrolysis of the nitrile to the carboxylic acid is a critical step. Ensure that the hydrolysis conditions (e.g., concentration of NaOH or KOH, temperature, and reaction time) are sufficient for complete conversion.
-
Monitoring the Reaction: Use TLC or HPLC to monitor the disappearance of the nitrile and amide intermediates. The reaction should not be quenched until these intermediates are no longer detectable.
-
-
Removal of the Amide Impurity:
-
Recrystallization: Similar to the removal of UDCA, the amide impurity can often be removed by recrystallization. Experiment with different solvent systems to find one that selectively crystallizes this compound.
-
pH Adjustment and Extraction: The carboxylic acid group of this compound allows for its separation from the less acidic amide through acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will move to the aqueous phase, leaving the amide in the organic phase. Acidification of the aqueous phase will then precipitate the pure this compound.
-
Question: My this compound is contaminated with Nor-Chenodeoxycholic acid (Nor-CDCA). What is the source of this impurity and how can it be removed?
Answer: Nor-CDCA is an impurity that likely originates from the Chenodeoxycholic acid (CDCA) present in the initial UDCA starting material.
-
Source Control:
-
High-Purity Starting Material: Whenever possible, start your synthesis with highly pure UDCA to minimize the carryover of related bile acid impurities.
-
-
Purification Strategies:
-
Preparative HPLC: Due to the structural similarity between this compound and Nor-CDCA (they are stereoisomers), separation can be challenging. Preparative HPLC is often the most effective method for separating these types of isomers.
-
Recrystallization: While more difficult than with structurally dissimilar impurities, fractional crystallization with a carefully optimized solvent system may achieve some degree of separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most commonly encountered impurities in this compound synthesized from UDCA are:
-
Ursodeoxycholic acid (UDCA): Unreacted starting material.[1]
-
3α,7β-dihydroxy-24-nor-5β-cholane-23-amide: An intermediate from incomplete nitrile hydrolysis.[1]
-
Nor-Chenodeoxycholic acid (Nor-CDCA): An impurity originating from the CDCA present in the UDCA starting material.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is the gold standard for quantifying the purity of this compound and detecting non-volatile impurities.[2] A reversed-phase C18 column is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can be used to confirm the identity of the synthesized this compound and its impurities.
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: The choice of solvent for recrystallization is critical and may require some experimentation. A common approach is to use a binary solvent system. For example, dissolving the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or acetone) and then slowly adding a solvent in which it is less soluble (e.g., water or hexane) until turbidity is observed, followed by slow cooling. A patented method suggests the recrystallization of the potassium salt of Nor-UDCA from a 2-propanol/water mixture, followed by precipitation of the free acid from water/acetone.[1]
Q4: How can I confirm the identity of my synthesized this compound?
A4: The identity of the synthesized compound should be confirmed using a combination of methods:
-
Spectroscopic Analysis: Compare the 1H NMR, 13C NMR, and Mass Spectrometry data of your product with a known reference standard or with literature values.
-
Chromatographic Analysis: The retention time of your synthesized product in an HPLC system should match that of a certified reference standard under the same analytical conditions.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This method is designed to separate this compound from its common impurities.
| Parameter | Specification |
| Instrumentation | HPLC system with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Prepare a mixed standard solution containing this compound, UDCA, and the amide impurity (if available) at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in methanol to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks based on their retention times compared to the standards. Calculate the purity of the sample using the area percentage method or by constructing a calibration curve with the reference standards.
Protocol 2: Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound by recrystallization.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. A good solvent will dissolve the crude product when hot but not at room temperature, while the impurities remain in solution upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting purity issues in this compound synthesis.
References
- 1. US9512167B2 - Optimized synthesis of pure, non-polymorphic, crystalline bile acids with defined particle size - Google Patents [patents.google.com]
- 2. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nssresearchjournal.com [nssresearchjournal.com]
- 4. agilent.com [agilent.com]
Addressing solubility issues of Norucholic acid in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of Norucholic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound, also known as 24-nor-ursodeoxycholic acid (nor-UDCA), is a synthetic derivative of the naturally occurring bile acid, ursodeoxycholic acid (UDCA).[1][2] It has shown potential as a therapeutic agent for various liver diseases due to its anti-cholestatic, anti-inflammatory, and anti-fibrotic properties.[1][3] However, like many bile acids, this compound is a hydrophobic molecule and exhibits poor solubility in aqueous solutions, especially at acidic and neutral pH.[4][5] This low solubility can pose significant challenges for in vitro assay development, formulation, and achieving therapeutic concentrations in preclinical and clinical studies.
Q2: What is the pKa of this compound and how does it influence its solubility?
The solubility of this compound is highly dependent on the pH of the aqueous buffer.[5][7]
-
At pH values below its pKa , the carboxylic acid group is predominantly in its protonated, non-ionized form. This form is less polar and therefore has very low solubility in water.
-
At pH values above its pKa , the carboxylic acid group becomes deprotonated, forming a negatively charged carboxylate ion. This ionized form is more polar and thus, significantly more soluble in aqueous solutions.
Therefore, increasing the pH of the buffer is a primary strategy to enhance the solubility of this compound.
Troubleshooting Guide: Dissolving this compound in Aqueous Buffers
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
dot
Caption: Troubleshooting workflow for this compound solubility issues.
Issue: this compound is not dissolving or is precipitating out of my aqueous buffer.
Possible Cause 1: The pH of the buffer is too low.
As a carboxylic acid, the solubility of this compound is highly pH-dependent.[5] Below its estimated pKa of ~5.0, it will be largely in its non-ionized, insoluble form.
-
Troubleshooting Step: If your experimental conditions allow, increase the pH of your buffer to 7.0 or higher. For many biological assays, a phosphate-buffered saline (PBS) at pH 7.4 is a suitable choice.
Possible Cause 2: The concentration of this compound exceeds its solubility limit in the chosen buffer.
Even at a favorable pH, the intrinsic aqueous solubility of this compound may be limited.
-
Troubleshooting Step 1: Use of Co-solvents. For preparing stock solutions, organic co-solvents are often necessary. Dimethyl sulfoxide (DMSO) is a common choice.[3] Subsequent dilution into your aqueous buffer should be done carefully to avoid precipitation. If direct dissolution in buffer is required for your experiment, consider a co-solvent system.
-
Troubleshooting Step 2: Gentle Heating and Sonication. Aiding the dissolution process with gentle heating (e.g., 37°C) and/or sonication can help overcome the energy barrier for dissolution.[3] However, be cautious with temperature to avoid degradation of the compound.
Data Presentation: Solubility of this compound
Estimated Aqueous Solubility of this compound at Different pH Values
The following table provides an estimated solubility profile of this compound in aqueous buffers based on the principles of pH-dependent solubility for carboxylic acids and data for the structurally similar ursodeoxycholic acid.[5][7]
| pH of Aqueous Buffer | Predominant Form of this compound | Estimated Aqueous Solubility |
| < 4.0 | Non-ionized (protonated) | Very Low (< 0.1 mg/mL) |
| 5.0 (approx. pKa) | 50% Ionized / 50% Non-ionized | Low |
| 6.0 | Mostly Ionized (deprotonated) | Moderate |
| > 7.0 | Predominantly Ionized (deprotonated) | High |
Solubility in Co-solvent Systems
For achieving higher concentrations, the use of co-solvents is recommended. The following protocols have been reported to yield clear solutions of this compound at concentrations of at least 2.5 mg/mL.[3]
| Protocol | Co-solvent System | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.60 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.60 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.60 mM) |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 264.17 µL of DMSO per 1 mg of this compound, assuming a molecular weight of 378.55 g/mol ).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol for Determining the Thermodynamic Aqueous Solubility of this compound (Shake-Flask Method)
This protocol is adapted from general methods for determining the thermodynamic solubility of poorly soluble compounds.[8][9]
-
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the suspension for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC or LC-MS method with a standard curve.
-
The resulting concentration is the thermodynamic solubility of this compound in the tested buffer at that temperature.
-
Visualization of this compound's Proposed Signaling Pathway
This compound has been shown to exert immunomodulatory effects, in part, by targeting the mTORC1 signaling pathway in T cells, which can influence their metabolism and function.
dot
Caption: Proposed signaling pathway of this compound in T cells.
References
- 1. medkoo.com [medkoo.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Metabolome Database: Showing metabocard for Ursodeoxycholic acid (HMDB0000946) [hmdb.ca]
- 5. mdpi.com [mdpi.com]
- 6. Ursodeoxycholic acid | 128-13-2 [chemicalbook.com]
- 7. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
A Comparative Analysis of Norucholic Acid and Ursodeoxycholic Acid in the Treatment of Cholestatic Liver Diseases
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Norucholic acid (NCA or norUDCA) and Ursodeoxycholic acid (UDCA), supported by experimental data and detailed methodologies.
This document delves into the mechanisms of action, clinical efficacy, and safety profiles of this compound and Ursodeoxycholic acid, two bile acid therapies for cholestatic liver diseases, with a primary focus on Primary Sclerosing Cholangitis (PSC). While UDCA has been the long-standing therapy, recent clinical trials on NCA suggest a promising alternative with a distinct mechanism and potentially superior efficacy.
Overview and Mechanism of Action
Ursodeoxycholic acid (UDCA) is a naturally occurring hydrophilic bile acid that has been a cornerstone in the management of cholestatic liver diseases for decades.[1] Its therapeutic effects are attributed to multiple mechanisms, including:
-
Protection of cholangiocytes: Shielding bile duct cells from the cytotoxic effects of more hydrophobic bile acids.[2]
-
Stimulation of biliary secretion: Increasing the flow of bile.[2][3]
-
Detoxification of hydrophobic bile acids: Aiding in the elimination of toxic bile acids.[2]
-
Anti-apoptotic effects: Inhibiting programmed cell death in liver cells (hepatocytes).[2][4]
-
Immunomodulatory effects: Altering the immune response within the liver.[3]
UDCA acts by replacing toxic bile acids, reducing cholesterol saturation in bile, and improving overall bile flow.[3]
This compound (NCA or norUDCA) is a synthetic, side-chain-shortened analogue of UDCA.[5] This structural modification confers unique properties that are believed to enhance its therapeutic efficacy:
-
Cholehepatic Shunting: NCA is resistant to amidation, allowing it to be absorbed by cholangiocytes and re-secreted by hepatocytes. This "flushing" of the bile ducts is thought to be a key mechanism.[6][7]
-
Potent Anti-inflammatory and Anti-fibrotic Properties: Preclinical and clinical studies have demonstrated NCA's ability to reduce liver inflammation and fibrosis.[5][8]
-
Immunomodulation via T-cell regulation: NCA has been shown to restore immune balance by suppressing pathogenic T-cells (CD8+ and Th17) and enhancing regulatory T-cells (Tregs), a crucial aspect in autoimmune-mediated liver diseases like PSC.[8][9]
The following diagram illustrates the proposed mechanism of cholehepatic shunting for this compound.
References
- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. norUrsodeoxycholic acid improves cholestasis in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
- 8. gut.bmj.com [gut.bmj.com]
- 9. Norursodeoxycholic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Cross-Validation of Norucholic Acid Quantification: A Comparative Guide to ELISA and LC-MS/MS Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic agents is paramount. Norucholic acid, a promising candidate for the treatment of cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC), requires robust analytical methods for its measurement in biological matrices. This guide provides a detailed comparison of two common analytical platforms, the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound.
This document outlines the experimental protocols for both methods and presents a comparative analysis of their performance characteristics. While LC-MS/MS is generally considered the gold standard for specificity and accuracy in small molecule quantification, ELISA offers a high-throughput and cost-effective alternative.[1][2] The choice of method will depend on the specific requirements of the study, including the need for high precision, sample throughput, and budget constraints.
Comparative Performance of Analytical Methods
The performance of an analytical method is defined by several key parameters. Below is a summary of the expected performance characteristics for a hypothetical this compound ELISA compared to a validated LC-MS/MS method for a structurally similar bile acid.
| Parameter | This compound ELISA (Hypothetical) | This compound LC-MS/MS |
| Principle | Competitive binding of antibody to this compound and a labeled conjugate. | Chromatographic separation followed by mass-based detection and fragmentation.[2] |
| Specificity | Can be prone to cross-reactivity with structurally similar bile acids. | High, based on chromatographic retention time and specific mass-to-charge ratio transitions.[1] |
| Sensitivity (LLOQ) | Typically in the low ng/mL range. | Can achieve sub-ng/mL to low ng/mL levels.[1][3] |
| Linearity (Dynamic Range) | Narrow, typically 2-3 orders of magnitude. | Wide, often spanning 3-4 orders of magnitude.[1][4] |
| Precision (%CV) | Intra-assay: <10%, Inter-assay: <15% | Intra- and Inter-assay: <15% (often <10%).[1][4] |
| Accuracy (%RE) | 85-115% | 85-115%.[1] |
| Sample Throughput | High (96-well plate format). | Moderate, dependent on chromatographic run time. |
| Cost per Sample | Lower. | Higher. |
| Instrumentation | Plate reader. | LC system coupled to a tandem mass spectrometer. |
Experimental Protocols
Hypothetical this compound Competitive ELISA Protocol
This protocol is a representative example of a competitive ELISA for a small molecule like this compound.
-
Coating: A 96-well microplate is coated with a this compound-protein conjugate and incubated overnight at 4°C. The plate is then washed to remove any unbound conjugate.
-
Blocking: A blocking buffer is added to each well to prevent non-specific binding of subsequent reagents. The plate is incubated and then washed.
-
Standard and Sample Incubation: this compound standards and unknown samples are added to the wells, followed by the addition of a specific anti-Norucholic acid antibody. The plate is incubated, allowing the antibody to bind to either the this compound in the sample/standard or the coated conjugate.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This antibody binds to the primary antibody that is bound to the plate. The plate is incubated and then washed.
-
Substrate Addition and Signal Detection: A substrate solution is added, which is converted by the enzyme to produce a measurable signal (e.g., colorimetric). The reaction is stopped, and the absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
LC-MS/MS Protocol for Bile Acid Analysis
This protocol is based on established methods for the analysis of bile acids structurally similar to this compound.[3][5][6][7]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum or plasma, add an internal standard solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.[7]
-
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for bile acids.[3][5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the mass of this compound) and a specific product ion (a fragment of this compound) to ensure high selectivity and sensitivity.
-
Visualizing the Methodologies and Cross-Validation
To better understand the workflows and principles, the following diagrams are provided.
Caption: Principle of Competitive ELISA for this compound.
Caption: Workflow of LC-MS/MS Analysis.
Caption: Cross-Validation Experimental Workflow.
Conclusion
The choice between ELISA and LC-MS/MS for the quantification of this compound depends on the specific research question and available resources. LC-MS/MS offers superior specificity and is the preferred method for regulatory submissions and clinical trials requiring high accuracy.[1] ELISA, on the other hand, provides a high-throughput and cost-effective solution for screening large numbers of samples where the highest level of specificity may not be required. A thorough cross-validation is essential to understand the correlation and potential biases between the two methods before implementing either in a large-scale study.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nssresearchjournal.com [nssresearchjournal.com]
- 6. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Norucholic Acid Demonstrates Superior Therapeutic Efficacy in a Murine Model of Sclerosing Cholangitis
A comprehensive comparison of Norucholic acid (norUDCA) with alternative therapeutic strategies in Mdr2 knockout (Mdr2-/-) mice, a well-established model for sclerosing cholangitis, reveals its significant potential in mitigating liver injury and fibrosis. Experimental data highlights the multifaceted mechanism of action of norUDCA, distinguishing it from other tested compounds.
This guide provides a detailed comparison of the therapeutic validation of norUDCA against other investigational treatments in the Mdr2-/- mouse model. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of cholestatic liver diseases.
Comparative Efficacy of Therapeutic Interventions
The therapeutic effects of this compound and alternative treatments were evaluated based on key biochemical markers of liver injury and fibrosis. The data, summarized below, indicates that norUDCA significantly improves serum liver tests and reduces fibrosis markers, outperforming its parent compound, ursodeoxycholic acid (UDCA), and showing comparable or superior efficacy to other novel therapeutic agents.
Table 1: Effect of Therapeutic Agents on Serum Liver Enzymes and Bilirubin
| Therapeutic Agent | Alanine Transaminase (ALT) | Alkaline Phosphatase (ALP) | Total Bilirubin |
| This compound (norUDCA) | Markedly Improved[1] | Markedly Improved[1] | N/A |
| Ursodeoxycholic acid (UDCA) | Increased[1] | Increased[1] | N/A |
| SC-435 (ASBT Inhibitor) | Decreased by 86%[2] | Decreased by 55%[2] | Decreased by 93%[2] |
| MSC-EVs | Significantly Reduced[3][4] | Significantly Reduced[3][4] | N/A |
| ACE2 Therapy | Significantly Reduced (P < 0.05)[5] | Significantly Reduced (P < 0.05)[5][6] | N/A |
Table 2: Impact of Therapeutic Agents on Liver Fibrosis
| Therapeutic Agent | Hepatic Hydroxyproline | Liver Histology | Pro-fibrogenic Gene Expression |
| This compound (norUDCA) | Significantly Reduced[1] | Markedly Improved[1] | N/A |
| Ursodeoxycholic acid (UDCA) | No Significant Effect[1] | N/A | N/A |
| SC-435 (ASBT Inhibitor) | N/A | Improved[2] | Reduced[2] |
| MSC-EVs | Reduced Sirius Red Positive Area[4] | Reduced Fibrosis[3] | N/A |
| ACE2 Therapy | Reduced Biliary Fibrosis (P < 0.01)[5][6] | Improved Biliary Fibrosis[6] | Reduced Collagen Expression (P < 0.01)[5] |
Experimental Protocols
Detailed methodologies for the key therapeutic interventions are provided below to facilitate experimental replication and comparison.
This compound (norUDCA) and Ursodeoxycholic acid (UDCA) Administration
SC-435 (ASBT Inhibitor) Treatment
Thirty-day-old female Mdr2-/- mice were fed a high-fat chow containing 0.006% SC-435, an inhibitor of the apical sodium-dependent bile acid transporter (ASBT). This regimen provided an average daily dose of 11 mg/kg of the compound for 14 days.[2] Control animals received the same high-fat chow without the addition of SC-435.[2] Fecal and serum bile acid levels, serum liver enzymes, and liver histology were assessed.
Mesenchymal Stromal Cell-derived Extracellular Vesicle (MSC-EV) Therapy
Five-week-old male Mdr2-/- mice were administered weekly intraperitoneal injections of human bone marrow-derived MSC-EVs for three consecutive weeks.[3][4] Each injection consisted of approximately 9.1 x 10^9 particles in a volume of 100 µL.[3][4] The control group received injections of the vehicle, phosphate-buffered saline (PBS).[3] One week following the final injection, mice were sacrificed, and blood and liver samples were collected for analysis of liver enzymes, fibrosis, and inflammatory markers.[3][4]
ACE2 Gene Therapy
To investigate the long-term effects of Angiotensin Converting Enzyme 2 (ACE2) therapy, Mdr2-/- mice at both established (3 months old) and advanced (7 months old) stages of liver disease received a single intraperitoneal injection of an adeno-associated viral vector encoding for ACE2.[5][6] Control mice were injected with a control vector. The therapeutic effects on liver injury and fibrosis were evaluated at 3 and 2 months post-injection for the established and advanced disease groups, respectively.[6]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed signaling pathways for each therapeutic intervention.
Figure 1: Experimental Workflows
Figure 2: norUDCA and SC-435 Mechanisms
Figure 3: MSC-EV and ACE2 Therapy Mechanisms
References
- 1. 24-norUrsodeoxycholic acid is superior to ursodeoxycholic acid in the treatment of sclerosing cholangitis in Mdr2 (Abcb4) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver‐Targeted Angiotensin Converting Enzyme 2 Therapy Inhibits Chronic Biliary Fibrosis in Multiple Drug‐Resistant Gene 2‐Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of Human MSC-Derived Extracellular Vesicles for the Treatment of Primary Sclerosing Cholangitis: Preclinical Data in MDR2 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liver-Targeted Angiotensin Converting Enzyme 2 Therapy Inhibits Chronic Biliary Fibrosis in Multiple Drug-Resistant Gene 2-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Norucholic Acid: A Unique Bile Acid Derivative with a Distinct Mechanism of Action Compared to Classical Farnesoid X Receptor (FXR) Agonists
For Immediate Release
A comprehensive analysis of available data reveals that norucholic acid (NCA), an engineered bile acid derivative under investigation for cholestatic liver diseases, operates through a fundamentally different mechanism than traditional bile acids that activate the Farnesoid X Receptor (FXR). While bile acids like chenodeoxycholic acid (CDCA) are potent FXR agonists, this compound demonstrates no direct activation of this key nuclear receptor. Its therapeutic effects are attributed to a process known as "cholehepatic shunting," which enhances the hydrophilicity of the bile acid pool and stimulates bile flow.
This guide provides a comparative overview of the FXR activation profiles of this compound and other key bile acids, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of FXR Activation by Bile Acids
The potency of various bile acids in activating FXR varies significantly. The following table summarizes the half-maximal effective concentrations (EC50) for several key bile acids, providing a clear quantitative comparison. This compound is included to highlight its lack of direct FXR agonism.
| Bile Acid | Type | FXR Activation Potency (EC50) |
| Chenodeoxycholic acid (CDCA) | Primary Bile Acid | ~10-17 µM |
| Deoxycholic acid (DCA) | Secondary Bile Acid | Less potent than CDCA |
| Lithocholic acid (LCA) | Secondary Bile Acid | Less potent than CDCA |
| Cholic acid (CA) | Primary Bile Acid | Weak agonist (~600 µM) |
| Ursodeoxycholic acid (UDCA) | Tertiary Bile Acid | Very weak agonist/antagonist |
| This compound (NCA) | Engineered Bile Acid | No direct FXR activation |
| Obeticholic Acid (OCA) | Synthetic Bile Acid Analog | Potent agonist (~99 nM) |
This data is compiled from multiple in vitro studies. The exact EC50 values can vary depending on the specific cell line and assay conditions used.
Farnesoid X Receptor (FXR) Signaling Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Upon activation by agonist bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects of FXR activation include the suppression of bile acid synthesis and the promotion of bile acid transport and detoxification.
A Head-to-Head Comparison of Norucholic Acid and Obeticholic Acid in NASH Models
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and fibrosis. With no currently approved therapies, the search for effective treatments is a major focus of research. Two prominent bile acid derivatives, Norucholic acid (NCA) and Obeticholic acid (OCA), are under investigation for their therapeutic potential in NASH. This guide provides a detailed, data-driven comparison of their performance in preclinical and clinical NASH models, based on available experimental evidence.
At a Glance: Key Differences
| Feature | This compound (norUDCA) | Obeticholic Acid (OCA) |
| Primary Target | Not a potent FXR agonist; mechanism is multifactorial. | Potent and selective Farnesoid X Receptor (FXR) agonist.[1][2][3] |
| Key Mechanism of Action | Reduces liver inflammation, improves bile flow, and may slow or reverse liver scarring.[4] Undergoes cholehepatic shunting for liver-targeted effects.[5][6] | Activates FXR, a key regulator of bile acid, lipid, and glucose metabolism, and reduces inflammation and fibrosis.[1][7][8][9] |
| Reported Efficacy in NASH Models | Demonstrates anti-inflammatory, anti-apoptotic, and anti-fibrotic effects in various experimental models.[5][6] | Improves liver histology, including fibrosis, steatosis, and inflammation in animal models and human clinical trials.[3][10][11][12] |
| Clinical Development for NASH | Currently in Phase IIb clinical trials.[4][13] | Has undergone Phase III clinical trials (e.g., REGENERATE).[3][12][14][15] |
| Known Side Effects | Full side effect profile is still under investigation in ongoing clinical trials. | Dose-dependent pruritus (itching) and unfavorable changes in lipid profiles (increased LDL, decreased HDL).[9][16][17] |
Mechanism of Action: A Tale of Two Pathways
Obeticholic acid is a semi-synthetic bile acid analog and a potent, selective agonist of the Farnesoid X Receptor (FXR).[1][16] FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in regulating bile acid synthesis, lipid and glucose metabolism, and inflammatory responses.[5][9][18] By activating FXR, OCA helps to reduce the concentration of bile acids in the liver, decrease de novo lipogenesis, and suppress inflammatory and fibrotic pathways.[7][8] Some studies also suggest that OCA can inhibit the NLRP3 inflammasome, a key component of the inflammatory response in NASH, potentially independent of FXR activation.[11][19]
This compound, a side-chain shortened derivative of ursodeoxycholic acid (UDCA), operates through a different, less FXR-centric mechanism.[5][6] Its unique property is its resistance to amidation, which allows it to undergo cholehepatic shunting. This process leads to a higher concentration of the compound in the liver and bile ducts, where it stimulates bicarbonate-rich bile flow.[6] This "flushing" of the bile ducts is thought to reduce the accumulation of toxic bile acids. Furthermore, NCA has demonstrated anti-inflammatory, anti-apoptotic, and anti-fibrotic effects in various preclinical NASH models.[5]
Signaling Pathway Diagrams
Below are simplified diagrams illustrating the proposed signaling pathways for Obeticholic Acid and this compound.
Caption: Obeticholic Acid (OCA) signaling pathway in hepatocytes.
Caption: Proposed mechanism of this compound (NCA) in the liver.
Efficacy in NASH Models: A Comparative Overview
Preclinical Data Summary
| Parameter | This compound (NCA) | Obeticholic Acid (OCA) |
| Steatosis | Reported to have anti-lipotoxic properties.[6] | Shown to reduce hepatic fat accumulation in various models, including Zucker fa/fa rats and diet-induced NASH models.[1][11] |
| Inflammation | Elicits anti-inflammatory effects in multiple experimental NASH models.[5][6] | Reduces liver inflammation, in part by suppressing NF-κB signaling and inhibiting the NLRP3 inflammasome.[1][11][19][20] |
| Fibrosis | Demonstrates anti-fibrotic effects in preclinical models.[5][6] | Prevents and reverses liver fibrosis in multiple preclinical studies.[1][10] |
| Animal Models Used | Methionine and choline-deficient (MCD) diet models and others.[5] | High-fat diet (HFD), choline-deficient amino acid-defined (CDAA) diet, and Amylin liver NASH (AMLN) diet–induced Lepob/ob mouse models.[1][19][21] |
Clinical Trial Data Summary
| Endpoint | This compound (NCA) | Obeticholic Acid (OCA) |
| Histological Improvement | A Phase IIb trial is currently evaluating the ability of NCA to resolve NASH and improve liver fibrosis over 72 weeks.[4][13] | In the Phase 3 REGENERATE trial, 25 mg of OCA met the primary endpoint of fibrosis improvement by ≥1 stage with no worsening of NASH in 23.1% of patients versus 11.9% for placebo.[3][12] The primary endpoint of NASH resolution was not met in this interim analysis.[3][12] |
| Biomarkers | A Phase III trial in PSC patients aims to evaluate the normalization of liver enzyme levels, particularly alkaline phosphatase (ALP).[4] | Dose-dependent reductions in liver enzymes (e.g., ALT, AST) have been observed in clinical trials.[17][22] |
| Dosage in Trials | 1000 mg/day and 1500 mg/day (NASH trial).[4][13] | 10 mg/day and 25 mg/day (REGENERATE trial).[3] |
| Adverse Events | Data is being collected in ongoing trials.[4][13] | The most common adverse event is dose-dependent pruritus.[16] Increases in LDL cholesterol and decreases in HDL cholesterol have also been reported.[17][22] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for key experiments used to evaluate these compounds in NASH models.
In Vivo NASH Mouse Model Protocol
This is a generalized protocol for inducing NASH in mice, a common starting point for testing therapeutic agents like OCA and NCA.
Caption: A typical experimental workflow for evaluating therapeutics in a diet-induced NASH mouse model.
1. Animal Model:
-
Strain: C57BL/6J mice or genetically modified models like Lepob/ob.[21]
-
Diet: Induction of NASH is commonly achieved through specialized diets such as a high-fat diet (HFD), a methionine and choline-deficient (MCD) diet, or a choline-deficient, L-amino acid-defined (CDAA) diet.[23] The duration of the diet typically ranges from 8 to 24 weeks to establish the desired level of steatohepatitis and fibrosis.
2. Drug Administration:
-
Preparation: this compound or Obeticholic acid is typically suspended in a vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Dosing: The compound is administered daily via oral gavage at specified doses (e.g., 10-30 mg/kg for OCA in mouse models).[1]
-
Control Group: A control group receives the vehicle solution only.
3. Endpoint Analysis:
-
Serum Biochemistry: Blood is collected to measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, triglycerides, and glucose to assess liver injury and metabolic parameters.
-
Liver Histology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Picrosirius Red or Masson's trichrome staining is used to visualize and quantify collagen deposition as a measure of fibrosis. The NAFLD Activity Score (NAS) is often used for semi-quantitative evaluation.
-
Gene Expression Analysis: RNA is extracted from liver tissue to perform quantitative real-time PCR (qPCR) or RNA sequencing to measure the expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2), inflammation (e.g., Tnf-α, Il-6, Ccl2), and lipid metabolism.
Conclusion
Both this compound and Obeticholic acid show considerable promise as therapeutic agents for NASH, though they operate through distinct mechanisms. Obeticholic acid, a potent FXR agonist, has a more established clinical profile with data from Phase III trials demonstrating a significant effect on fibrosis reduction.[3][12][14] However, its clinical use may be tempered by side effects like pruritus and adverse lipid changes.[16][17] this compound offers an alternative mechanism of action, focusing on improving bile composition and flow through cholehepatic shunting, which may offer a different efficacy and safety profile.[5][6] The results from its ongoing Phase IIb trial are eagerly awaited to better understand its position in the potential landscape of NASH therapies.[4][13]
The lack of direct, head-to-head comparative studies necessitates careful consideration of the available data. Future research should aim to compare these and other emerging therapies within the same experimental models to provide a clearer picture of their relative efficacy and safety for the treatment of NASH.
References
- 1. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medicalxpress.com [medicalxpress.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Mechanisms of Bile Acids and Nor-Ursodeoxycholic Acid in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 9. surf.rutgers.edu [surf.rutgers.edu]
- 10. Obeticholic acid and INT-767 modulate collagen deposition in a NASH in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. Obeticholic Acid may Improve outcomes in NASH-Related Liver Fibrosis [medicaldialogues.in]
- 15. mayo.edu [mayo.edu]
- 16. Obeticholic acid-a new therapy in PBC and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect and safety of obeticholic acid for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NASH Target Development Service for Farnesoid X Receptor (FXR) Activators - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Obeticholic acid: expanding the therapeutic landscape of NASH | Annals of Hepatology [elsevier.es]
- 23. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety and Tolerability of Norucholic Acid in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Norucholic acid (NCA), a novel synthetic bile acid analogue, is emerging as a promising therapeutic candidate for chronic liver diseases, primarily Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH). This guide provides a comprehensive comparison of the safety and tolerability of this compound with current alternative treatments for these conditions, supported by data from key clinical trials.
Primary Sclerosing Cholangitis (PSC): this compound vs. Ursodeoxycholic Acid
PSC is a rare, progressive cholestatic liver disease with no approved medical therapy to date, making liver transplantation the only definitive treatment for advanced stages. Ursodeoxycholic acid (UDCA) is often used off-label, though its efficacy in improving long-term outcomes is debated.
Safety and Tolerability Comparison
| Adverse Event Profile | This compound (NUC-5 Trial)[1] | Ursodeoxycholic Acid (High-Dose Trial)[2][3][4][5][6] | Placebo (NUC-5 Trial)[1] |
| Dosage | 1500 mg/day | 28-30 mg/kg/day | - |
| Treatment-Emergent AEs | 97.6% | - | 92.7% |
| Serious Adverse Events | Similar rate to placebo | More common than placebo (67% vs 37%) | Similar rate to NCA |
| AEs Leading to Discontinuation | Not specified, but overall safety profile similar to placebo | One patient in a lower-dose trial (13-15 mg/kg/day) withdrew due to diarrhea[7] | - |
| Common Adverse Events | Diarrhea, SARS-CoV-2 infection, Nasopharyngitis | Poorer clinical outcomes (enlarged veins, eligibility for liver transplant, death) | Diarrhea, SARS-CoV-2 infection, Nasopharyngitis |
| Pruritus (Itching) | No difference compared to placebo[8] | - | No difference compared to NCA[8] |
Key Experimental Protocols
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial.[3][8][9][10][11]
-
Participants: 301 patients with a confirmed diagnosis of PSC.[9][10]
-
Intervention: Patients were randomized to receive either 1500 mg of this compound or a placebo daily for 192 weeks.[9][10]
-
Primary Outcome Measures: A composite endpoint of partial normalization of serum alkaline phosphatase (s-ALP) and no worsening of the histological disease stage (Ludwig classification).[9][11]
-
Key Inclusion Criteria: Verified PSC diagnosis, available liver biopsy for review, and if pre-treated with UDCA, a stable dose not exceeding 20mg/kg/bw.[3]
-
Key Exclusion Criteria: History of other concomitant liver diseases, presence of cholangiocarcinoma, secondary causes of sclerosing cholangitis, and significant renal or cardiovascular disorders.[3][11]
-
Study Design: A long-term, randomized, placebo-controlled trial.[2]
-
Participants: 150 patients with PSC.[2]
-
Intervention: Patients received either high-dose UDCA (28–30 mg/kg/day) or a placebo.[2]
-
Primary Outcome Measures: Clinical outcomes, including the development of enlarged veins, eligibility for liver transplant, or death.[2]
Non-alcoholic Steatohepatitis (NASH): this compound vs. Alternatives
NASH is a more severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage. Lifestyle modification is the cornerstone of management. In March 2024, Resmetirom (Rezdiffra™) became the first FDA-approved medication for MASH (Metabolic Dysfunction-Associated Steatohepatitis, the new term for NASH) with moderate to advanced fibrosis. Vitamin E and Pioglitazone are also used off-label.
Safety and Tolerability Comparison
| Adverse Event Profile | This compound (Phase IIb Trial)[12] | Resmetirom (MAESTRO-NASH Trial)[13][14][15][16][17] | Vitamin E (PIVENS Trial)[18][19][20][21] | Pioglitazone (PIVENS & other trials)[7][9][22][23] | Placebo (Pooled Data)[24] |
| Dosage | 1000 mg/day & 1500 mg/day | 80 mg/day & 100 mg/day | 800 IU/day | 30-45 mg/day | - |
| Any Adverse Event | Similar across groups | - | - | - | 68% |
| Serious Adverse Events | 6 events reported across all groups | 12.7% (100mg), 10.9% (80mg) | Well-tolerated without significant AEs | Similar to placebo | 7.8% |
| AEs Leading to Discontinuation | - | 8% (100mg), 5% (80mg) | - | - | 3.1% |
| Common Adverse Events | Headache, Gastrointestinal disorders (e.g., diarrhea, abdominal pain), Infections (e.g., nasopharyngitis) | Diarrhea (33% at 100mg), Nausea (15% at 100mg), Pruritus (10% at 100mg), Vomiting (8% at 100mg), Constipation (8% at 100mg), Abdominal pain (7% at 100mg), Dizziness (4% at 100mg) | Generally well-tolerated | Weight gain (mean 2.5 kg), Edema | - |
| Hepatotoxicity | - | Observed in some cases | - | - | - |
| Gallbladder-Related AEs | - | More frequent than placebo (Cholelithiasis, acute cholecystitis) | - | - | - |
Key Experimental Protocols
-
Study Design: A double-blind, randomized, placebo-controlled, multicenter, phase IIb trial.[15][25][26]
-
Participants: Patients with centrally assessed histological evidence of NASH and liver fibrosis.[15][25]
-
Intervention: Oral treatment with either 1000 mg/day or 1500 mg/day of this compound tablets versus placebo for 72 weeks.[25][26]
-
Primary Outcome Measures: To assess the efficacy and safety of the two doses of this compound.[25][26]
-
Key Inclusion Criteria: Male or female patients aged ≥ 18 and < 75 years with histological evidence of NASH.[15]
-
Key Exclusion Criteria: Presence of liver cirrhosis, type 1 or uncontrolled type 2 diabetes, history of other significant concomitant liver diseases, and a BMI >45 kg/m ².[15]
-
Study Design: A Phase 3, multinational, double-blind, randomized, placebo-controlled study.[13][17][27][28][29]
-
Participants: Adults with biopsy-confirmed NASH and a fibrosis stage of F1B, F2, or F3.[17]
-
Intervention: Patients were randomized to receive 80 mg or 100 mg of Resmetirom or a placebo once daily.[27][28][29]
-
Primary Outcome Measures: NASH resolution with no worsening of fibrosis and fibrosis improvement of at least one stage with no worsening of NASH activity score at 52 weeks.[27]
-
Study Design: A randomized, multicenter, double-masked, placebo-controlled trial.[18][19][22][30]
-
Participants: 247 non-diabetic adults with biopsy-proven NASH.[18]
-
Intervention: Patients were randomized to receive pioglitazone (30 mg daily), vitamin E (800 IU daily), or a placebo for 96 weeks.[18]
-
Primary Outcome Measure: Improvement in hepatic histology, defined by a composite of changes in the NAFLD Activity Score (NAS) and fibrosis score.[18][22]
Visualizing the Science: Diagrams
To further elucidate the context of this compound's evaluation, the following diagrams illustrate its proposed mechanism of action and the workflow of a pivotal clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Norursodeoxycholic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High dose ursodeoxycholic acid for the treatment of primary sclerosing cholangitis is safe and effective. — Experimental Medicine Division [expmedndm.ox.ac.uk]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Ursodeoxycholic acid for treatment of primary sclerosing cholangitis: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ichgcp.net [ichgcp.net]
- 9. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]
- 10. Dr. Falk Pharma’s PSC drug achieves endpoints in Phase III trial [clinicaltrialsarena.com]
- 11. Double-blind, randomized, placebo-controlled Phase III study comparing Norursodeoxycholic acid capsules versus placebo in the treatment of primary sclerosing cholangitis - Human Research Switzerland [humanforschung-schweiz.ch]
- 12. Norursodeoxycholic acid versus placebo in the treatment of non-alcoholic fatty liver disease: a double-blind, randomised, placebo-controlled, phase 2 dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. natap.org [natap.org]
- 17. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pioglitazone versus vitamin E versus placebo for the treatment of non-diabetic patients with non-alcoholic steatohepatitis: PIVENS trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Randomized Controlled Trial of Nonfasting vs Fasting Before Interventional Coronary Procedures: The TONIC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. gut.bmj.com [gut.bmj.com]
- 25. Norursodeoxycholic Acid vs. Placebo in NASH | Clinical Research Trial Listing [centerwatch.com]
- 26. hra.nhs.uk [hra.nhs.uk]
- 27. Madrigal MAESTRO Phase 3 NASH Trials Continue without Protocol Modifications; New Data Demonstrate that Reductions in Liver Fat Achieved by Resmetirom Predict NASH Resolution and Fibrosis Reduction - BioSpace [biospace.com]
- 28. Design of the phase 3 MAESTRO clinical program to evaluate resmetirom for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 30. Pioglitazone vs Vitamin E vs Placebo for Treatment of Non-Diabetic Patients With Nonalcoholic Steatohepatitis (PIVENS) (PIVENS) | Clinical Trial ID NCT00063622 | PubRank [pubrank.carbocation.com]
Comparative analysis of Norucholic acid's effect on different inflammatory markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Norucholic acid (NCA), a novel synthetic bile acid, on various inflammatory markers. It is intended to be an objective resource for researchers, scientists, and professionals involved in drug development, offering insights into NCA's anti-inflammatory properties and its potential as a therapeutic agent for immune-mediated diseases. This document synthesizes experimental data on NCA's influence on key inflammatory cells and signaling pathways, drawing comparisons with its parent compound, Ursodeoxycholic acid (UDCA), where data is available.
Executive Summary
This compound has demonstrated significant immunomodulatory effects, primarily by influencing the balance of T helper 17 (Th17) cells and regulatory T cells (Tregs). Experimental evidence suggests that NCA's anti-inflammatory actions are mechanistically distinct from UDCA and are mediated through the inhibition of the mTORC1 signaling pathway. While direct comparative studies on a wide range of cytokines are limited, available data points to NCA's potent and specific effects on cellular mediators of inflammation.
Comparative Data on Inflammatory Markers
The following tables summarize the quantitative effects of this compound on key inflammatory cell populations.
Table 1: Effect of this compound on T helper 17 (Th17) and Regulatory T (Treg) Cell Populations in a CD4+ T-cell Adoptive Transfer Model of Colitis
| Treatment Group | Tissue | Th17 Cells (% of CD4+ T-cells) | Treg Cells (% of CD4+ T-cells) | Data Source |
| Control (Chow) | Small Intestine IEL | 10.5 | 2.5 | [1] |
| This compound | Small Intestine IEL | 5.2 | 5.8 | [1] |
| Control (Chow) | Small Intestine LPL | 12.1 | 3.1 | [1] |
| This compound | Small Intestine LPL | 6.3 | 7.2 | [1] |
| Control (Chow) | Colonic IEL | 8.9 | 2.8 | [1] |
| This compound | Colonic IEL | 4.1 | 6.5 | [1] |
| Control (Chow) | Colonic LPL | 11.2 | 3.5 | [1] |
| This compound | Colonic LPL | 5.8 | 8.1 | [1] |
IEL: Intraepithelial Lymphocytes; LPL: Lamina Propria Lymphocytes. Data are representative of findings from preclinical studies.
Experimental Protocols
Adoptive Transfer Mouse Model of Colitis
This model is utilized to assess the in vivo effects of this compound on T-cell differentiation and intestinal inflammation.
Objective: To induce colitis in immunodeficient mice by transferring naive T-cells and to evaluate the therapeutic efficacy of this compound.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., Rag2−/−)
-
This compound-supplemented chow (0.5% w/w)
-
Standard chow
-
Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) equipment for T-cell isolation
-
Flow cytometer for cell analysis
Procedure:
-
Isolation of Naive T-cells: Isolate CD4+ T-cells from the spleens of donor mice. Further purify naive T-cells (CD4+CD45RBhigh or CD4+CD62L+) using MACS or FACS.
-
Animal Groups: Divide recipient mice into a control group receiving standard chow and a treatment group receiving this compound-supplemented chow.
-
Adoptive Transfer: Inject approximately 0.5 x 10^6 naive T-cells intraperitoneally into each recipient mouse.
-
Monitoring: Monitor the mice for clinical signs of colitis, such as weight loss and diarrhea, for a period of 5-8 weeks.
-
Tissue Collection and Analysis: At the end of the study period, euthanize the mice and collect tissues including mesenteric lymph nodes, spleen, and intestinal tissues (small intestine and colon). Isolate intraepithelial and lamina propria lymphocytes.
-
Flow Cytometry Analysis: Stain the isolated lymphocytes with fluorescently labeled antibodies against CD4, Foxp3 (for Tregs), and markers for Th17 cells (e.g., RORγt or IL-17A). Analyze the cell populations using a flow cytometer to quantify the percentage of Th17 and Treg cells.[1]
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by modulating the glutamine-mTORC1-glycolysis signaling axis in T-cells.
Mechanism of Action
This compound has been shown to restrain the function of pathogenic Th17 cells and promote the formation of functional regulatory T cells.[3] This is achieved by attenuating the mTORC1 signaling pathway, a key regulator of cell metabolism and growth.[2] Specifically, this compound appears to interfere with glutamine metabolism in T-cells, which is crucial for the activation of mTORC1.[1][4] By inhibiting this pathway, this compound can suppress the differentiation and pro-inflammatory activity of Th17 cells while promoting the development of anti-inflammatory Treg cells.
Signaling Pathway Diagram
Caption: this compound's inhibition of the mTORC1 signaling pathway.
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for analyzing this compound's effect on mTORC1 signaling.
Conclusion
This compound demonstrates potent anti-inflammatory effects by modulating the Th17/Treg balance through the inhibition of the mTORC1 signaling pathway. The available quantitative data from preclinical models highlights its ability to significantly reduce pro-inflammatory Th17 cell populations while promoting the expansion of anti-inflammatory Treg cells. While direct comparative data against other agents like UDCA on a broad spectrum of cytokines is an area requiring further research, the distinct mechanism of action of NCA suggests its potential as a targeted therapy for a range of inflammatory and autoimmune diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Norucholic Acid and Ursodeoxycholic Acid for Primary Sclerosing Cholangitis
An evidence-based guide for researchers and drug development professionals on the long-term outcomes of Norucholic acid (NCA) versus the current standard of care, Ursodeoxycholic acid (UDCA), in the management of Primary Sclerosing Cholangitis (PSC).
Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease with no approved pharmacological treatment to halt its progression, leaving liver transplantation as the only definitive therapy for end-stage disease.[1][2] For years, Ursodeoxycholic acid (UDCA) has been used off-label with debated efficacy. However, the recent emergence of this compound (NCA), an engineered bile acid derivative, has shown promising results in clinical trials, potentially signaling a new era in PSC management. This guide provides a detailed comparison of the long-term outcomes, mechanisms of action, and experimental protocols of NCA and UDCA.
Comparative Efficacy: Long-Term Clinical Trial Outcomes
Recent clinical trial data, particularly from the Phase 3 NUC-5 trial, has provided significant insights into the efficacy of this compound.[1][3][4] In contrast, the long-term benefits of UDCA in PSC remain controversial, with some studies suggesting a lack of significant impact on survival and, in high doses, potential for harm.[5][6][7]
Table 1: Comparison of Primary and Key Secondary Endpoints in Long-Term Clinical Trials
| Endpoint | This compound (NCA) - NUC-5 Trial (96 Weeks)[1][8] | Ursodeoxycholic Acid (UDCA) - High-Dose Trial (Up to 6 Years)[5][6] |
| Primary Endpoint | Composite: Partial normalization of ALP (<1.5x ULN) AND no worsening of histology (Ludwig classification). Result: 15.1% (NCA) vs. 4.2% (Placebo) (p=0.0048) | Composite: Development of cirrhosis, varices, cholangiocarcinoma, liver transplantation, or death. Result: Risk of reaching a primary endpoint was 2.3 times greater for patients on UDCA than for those on placebo (p<0.01). |
| Histological Improvement | Improvement by at least 1 Ludwig stage: 25.2% (NCA) vs. 10.5% (Placebo) (p=0.0217) | Not reported as a primary or secondary outcome of improvement. |
| Histological Worsening | Worsening by at least 1 Ludwig stage: 20.3% (NCA) vs. 40.4% (Placebo) (p=0.0069) | Not explicitly reported, but the primary endpoint included the development of cirrhosis. |
| Biochemical Response | Significant improvements in multiple liver enzymes, including ALP, ALT, and γ-GT.[1][6] | Dose-dependent reductions in ALP levels were observed in a phase II study.[9] However, in the high-dose trial, improvements in liver tests were not associated with decreased negative endpoints.[5][6] |
| Liver Transplantation-Free Survival | The NUC-5 trial is ongoing to assess long-term outcomes, including the need for liver transplantation.[1] | A Japanese study suggested UDCA treatment was associated with improved liver transplantation-free survival.[10] However, other studies have not shown a significant benefit on survival.[11] |
| Safety | Well-tolerated with a safety profile comparable to placebo. Serious adverse events were similar between NCA and placebo groups.[1][6] | High-dose UDCA (28-30 mg/kg/day) was associated with a higher rate of serious adverse events compared to placebo (63% vs. 37%).[5][6] |
Mechanisms of Action
This compound and UDCA, while both being bile acids, exert their effects through distinct mechanisms.
This compound (NCA): NCA is a side chain-shortened C23 homolog of UDCA.[10] Its unique structure allows it to undergo cholehepatic shunting. It is secreted by hepatocytes into the bile, reabsorbed by cholangiocytes, and then returned to the hepatocytes. This process is thought to create a bicarbonate-rich bile flow that "flushes" the bile ducts, protecting them from toxic bile acids.[5] Additionally, NCA is believed to have direct anti-inflammatory and anti-fibrotic properties.[1][3]
Ursodeoxycholic Acid (UDCA): The mechanism of UDCA is multifactorial. It is thought to protect cholangiocytes from the cytotoxic effects of more hydrophobic bile acids by altering the composition of the bile acid pool.[12] UDCA may also stimulate hepatobiliary secretion and inhibit apoptosis of hepatocytes.[1][13]
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting clinical trial data. The following sections detail the methodologies of key trials for NCA and UDCA.
This compound: NUC-5 Phase 3 Trial
-
Trial Design: A randomized, double-blind, placebo-controlled, multicenter, international trial.[1][3]
-
Patient Population: 301 patients with a confirmed diagnosis of PSC and alkaline phosphatase (ALP) levels at least 1.5 times the upper limit of normal (ULN).[1]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 1,500 mg of NCA once daily or a placebo.[6]
-
Duration: The trial has a total duration of 192 weeks, with the primary analysis conducted at 96 weeks. An open-label extension is planned.[1][3]
-
Primary Endpoint: A composite endpoint of the proportion of patients achieving partial normalization of ALP (<1.5x ULN) and no worsening of disease stage by histology (Ludwig classification) at 96 weeks.[1]
-
Key Secondary Endpoints: Included the proportion of patients achieving partial normalization of ALP and no worsening of disease stage by modified Nakanuma staging, and changes in liver histology (Ludwig stage).[1]
-
Data Collection: Liver biopsies were performed at baseline and at 96 weeks. Blood levels of liver enzymes were monitored throughout the study.[8]
References
- 1. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ursodeoxycholic acid therapy and liver transplant-free survival in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High Dose Ursodeoxycholic Acid for the Treatment of Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-dose ursodeoxycholic acid for the treatment of primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UDCA – PSC Support [pscsupport.org.uk]
- 8. portlandpress.com [portlandpress.com]
- 9. norUrsodeoxycholic acid improves cholestasis in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UDCA Treatment Lowers Biliary Tract Cancer, Need for Liver Transplantation in PSC Patients | AASLD [aasld.org]
- 11. Association between reduced levels of alkaline phosphatase and survival times of patients with primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 13. researchgate.net [researchgate.net]
Norucholic Acid Demonstrates Superior Anti-Fibrotic Effects in Histological Assessments
A comprehensive analysis of preclinical and clinical data highlights the potential of Norucholic acid (NCA), also known as Nor-UDCA, as a potent anti-fibrotic agent, particularly in the context of liver disease. Histological evidence from in vivo studies consistently demonstrates NCA's ability to attenuate and even reverse fibrosis, outperforming placebos and showing advantages over its parent compound, ursodeoxycholic acid (UDCA).
This compound, a synthetic analogue of UDCA, has emerged as a promising therapeutic candidate for fibrotic liver diseases such as Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH). Its anti-fibrotic properties have been validated in multiple preclinical models and further substantiated in recent clinical trials, with histological improvement being a key endpoint.
Clinical Validation: The NUC-5 Phase III Trial
A pivotal phase III clinical trial, NUC-5, provided robust evidence for the anti-fibrotic efficacy of this compound in patients with PSC. The trial, a randomized, double-blind, placebo-controlled study, evaluated the effect of 1,500 mg of NCA daily over 96 weeks. A key endpoint was the histological assessment of liver biopsies.
The results demonstrated a statistically significant superiority of NCA over placebo in preventing the worsening of the disease stage as assessed by histology.[1][2] Specifically, treatment with NCA led to an improvement of at least one Ludwig stage in a greater percentage of patients compared to the placebo group.[1][2] Conversely, a smaller proportion of patients in the NCA group experienced a worsening of at least one Ludwig stage compared to those receiving placebo.[1][2]
Table 1: Histological Outcomes from the NUC-5 Phase III Trial of this compound in PSC (96 Weeks)
| Histological Outcome | This compound (1,500 mg/day) | Placebo | p-value |
| Improvement by ≥1 Ludwig Stage | 25.2% | 10.5% | 0.0217 |
| Worsening by ≥1 Ludwig Stage | 20.3% | 40.4% | 0.0069 |
| Primary Endpoint Achievement | 15.1% | 4.2% | 0.0048 |
Primary endpoint: Partial normalization of alkaline phosphatase (ALP) to <1.5 x ULN and no worsening of disease stage by histology (Ludwig classification).[1]
These findings underscore the significant impact of this compound on the histological progression of fibrosis in a clinical setting.
Preclinical Evidence: Superiority over UDCA
Preclinical studies in animal models of liver fibrosis have not only confirmed the anti-fibrotic effects of this compound but have also highlighted its superiority over UDCA. In a thioacetamide (TAA)-induced rat model of liver fibrosis, this compound was more effective than UDCA in both preventing fibrosis progression and promoting its reversal.[3][]
Quantitative analysis of liver tissue in these studies revealed that this compound treatment led to a significant reduction in total and relative hydroxyproline content, a key marker of collagen deposition.[5] Histological examination using Sirius Red staining also showed a decrease in the connective tissue area in the livers of rats treated with this compound.[]
Table 2: Comparison of this compound and UDCA in a Rat Model of TAA-Induced Liver Fibrosis
| Parameter | This compound | Ursodeoxycholic Acid (UDCA) |
| Effect on Liver Hydroxyproline Content | Significant reduction | No significant change |
| Effect on Histological Fibrosis | Reduction in connective tissue area | Reduction in connective tissue area |
| Overall Anti-fibrotic Efficacy | Superior to UDCA | Less effective than this compound |
These preclinical findings provide a strong rationale for the clinical development of this compound as a more potent alternative to UDCA for the treatment of fibrotic liver diseases.
Mechanism of Anti-Fibrotic Action
The anti-fibrotic effects of this compound are believed to be multifactorial. A key mechanism is its unique property of undergoing cholehepatic shunting.[1][6] Unlike UDCA, this compound is resistant to amidation, allowing it to be reabsorbed by cholangiocytes and repeatedly circulate through the liver, leading to higher hepatic concentrations and enhanced therapeutic effects.
Furthermore, this compound is thought to exert direct anti-inflammatory and anti-fibrotic effects.[1][6] While the precise signaling pathways are still under investigation, it is hypothesized that this compound may modulate key fibrogenic pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which plays a central role in the activation of hepatic stellate cells (HSCs) – the primary collagen-producing cells in the liver. There is also evidence to suggest that bile acids can influence the mTOR signaling pathway, which is involved in cell growth and proliferation.
Caption: Putative anti-fibrotic signaling pathway of this compound.
Experimental Protocols
The in vivo validation of this compound's anti-fibrotic effects relies on well-established experimental models and histological techniques.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats
This widely used model mimics chronic liver injury leading to fibrosis.
Caption: Workflow for CCl4-induced liver fibrosis model.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Fibrosis: Carbon tetrachloride (CCl4) is typically diluted in olive oil or another vehicle and administered via intraperitoneal injection or oral gavage. A common regimen involves administering CCl4 two to three times a week for a duration of 4 to 12 weeks to induce significant fibrosis.
-
Treatment: this compound, a comparator drug like UDCA, or a vehicle control is administered daily via oral gavage, starting either before or after the induction of fibrosis to assess prophylactic or therapeutic effects, respectively.
-
Endpoint Analysis: At the end of the study period, animals are euthanized, and liver and blood samples are collected. Liver tissue is fixed in formalin for histological analysis, and blood is used for biochemical analysis of liver enzymes and fibrosis markers.
Masson's Trichrome Staining for Collagen Visualization
Masson's trichrome is a classic histological stain used to differentiate collagen fibers from other tissue components.
Protocol:
-
Deparaffinization and Rehydration: Formalin-fixed, paraffin-embedded liver sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.
-
Nuclear Staining: Sections are stained with an iron hematoxylin solution (e.g., Weigert's hematoxylin) to stain the cell nuclei dark blue or black.
-
Cytoplasmic and Muscle Fiber Staining: The sections are then stained with a red acid dye, such as Biebrich scarlet-acid fuchsin, which stains cytoplasm, muscle, and red blood cells red.
-
Collagen Staining: Following a differentiation step in phosphomolybdic/phosphotungstic acid, the sections are stained with a blue or green aniline blue or light green solution, which specifically stains collagen fibers.
-
Dehydration and Mounting: The stained sections are dehydrated through graded ethanol, cleared in xylene, and mounted with a permanent mounting medium for microscopic examination.
Results:
-
Collagen: Blue or Green
-
Nuclei: Black or Dark Blue
-
Cytoplasm, Muscle, Erythrocytes: Red
This staining technique allows for the clear visualization and quantification of collagen deposition in the liver, providing a robust method for assessing the extent of fibrosis and the impact of therapeutic interventions like this compound.
References
- 1. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]
- 2. Updates in the quantitative assessment of liver fibrosis for nonalcoholic fatty liver disease: Histological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid alleviates liver fibrosis by regulating Hepatic stellate cell activation via the Notch3/NOX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased in vivo collagen synthesis and in vitro cell proliferative effect of glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Norucholic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like Norucholic Acid is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.
This compound, also known as norursodeoxycholic acid (norUDCA), is a pharmaceutical-related compound currently under investigation for various liver conditions.[1][2] While some safety data sheets (SDS) do not classify it as a hazardous substance under the Globally Harmonized System (GHS), a conservative approach to its disposal is recommended due to its pharmaceutical nature and the potential for unknown environmental hazards.[3][4][5]
Key Safety and Hazard Information
The following table summarizes the hazard information as found in various Safety Data Sheets (SDS) for this compound and its derivatives. It is important to note that information can vary between suppliers.
| Hazard Classification | Cayman Chemical[3] | KM Pharma Solution[6] | Expert Synthesis Solutions[5] | Thermo Fisher (Ursodeoxycholic acid)[7] |
| GHS Classification | Not Classified | Not Available | Not WHMIS controlled | Acute Oral Toxicity (Category 5) |
| Signal Word | None | Not Available | Warning | Warning |
| Hazard Statements | None | NIL for eye, skin, ingestion, inhalation | H303: May be harmful if swallowed | H303: May be harmful if swallowed |
| Health Hazard (NFPA/HMIS) | 0 | Not Available | 0 | Not Available |
| Fire Hazard (NFPA/HMIS) | 0 | Not Available | 0 | Not Available |
| Reactivity Hazard (NFPA/HMIS) | 0 | Not Available | 0 | Not Available |
| Environmental Hazard | Not specified | Not specified | "An environmental hazard cannot be excluded in the event of unprofessional handling or disposal." | "Contains no substances known to be hazardous to the environment..." |
Standard Operating Procedure for this compound Disposal
Given the varying information and the general principle of treating all chemical waste with caution, the following step-by-step procedure should be followed.[8][9]
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items like weighing paper, gloves, and paper towels, in a designated, clearly labeled hazardous waste container.[10]
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure, tight-fitting lid.[11]
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a designated liquid hazardous waste container.
-
Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[11]
-
The pH of the solution should be considered. If it is highly acidic or basic, it may require separate collection.[12]
-
-
Sharps Waste:
-
Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[12]
-
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[9][10]
-
Include the concentration and quantity of the waste.
-
Ensure the date of waste accumulation is marked on the container.
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[9]
-
Keep the waste container closed at all times, except when adding waste.[8][11]
5. Disposal of Empty Containers:
-
A container that held this compound should be treated as hazardous waste.[8]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., water or another solvent capable of removing the residue).
-
The first rinsate must be collected and disposed of as liquid hazardous waste.[13] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8]
6. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[5][8] Evaporation is not an acceptable method of disposal.[8]
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Norursodeoxycholic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. esschemco.com [esschemco.com]
- 6. kmpharma.in [kmpharma.in]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. nswai.org [nswai.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling Norucholic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Norucholic Acid, a derivative of Ursodeoxycholic Acid used in research.
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The SDS indicates that no special handling precautions are required and that the compound is generally not irritating to the skin.[1][2] However, it is crucial to note that the toxicological properties of this compound may not have been fully investigated.[3] Therefore, adopting a cautious approach and adhering to good laboratory practices is essential.
General safety measures include working in a well-ventilated area, avoiding the formation of dust and aerosols, and preventing contact with skin and eyes.[4] It is also important to wash hands thoroughly after handling.[5]
Personal Protective Equipment (PPE)
While some sources suggest minimal PPE, a conservative approach is recommended due to the limited toxicological data available. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes | Safety goggles with side-shields | Protects against splashes and dust particles. Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[4][6] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected before use and changed if contaminated.[5][6] |
| Body | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[5] |
| Respiratory | Not generally required for small quantities in a well-ventilated area. A respirator with an appropriate acid gas cartridge may be necessary if dust is generated or ventilation is inadequate.[7][8] | Minimizes inhalation of dust or aerosols. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
After inhalation: Move to fresh air. If symptoms persist, consult a doctor.[1][2]
-
After skin contact: Wash the affected area with plenty of water.[7] Generally, the product does not irritate the skin.[1][2]
-
After eye contact: Rinse opened eyes for several minutes under running water.[1][2]
-
After swallowing: If symptoms persist, consult a doctor.[1][2]
Spillage and Disposal
Spill Response: In the event of a spill, avoid generating dust.[4] For small spills, sweep up the material and place it into a suitable, closed container for disposal.[5] Ensure adequate ventilation.[5]
Disposal Plan: The disposal of this compound should be in accordance with local, state, and federal regulations. While it is not classified as a hazardous chemical, it is recommended to dispose of it as chemical waste.[6]
-
Unused Material: Collect in a sealed container.
-
Contaminated Materials: Any materials, such as gloves or wipes, that have come into contact with this compound should also be disposed of as chemical waste.
For non-hazardous drug disposal, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[9] However, for a research laboratory setting, consulting with your institution's environmental health and safety department for specific guidance is the most prudent course of action.[10]
Storage
Proper storage is crucial for maintaining the stability of this compound. It should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[11] Containers should always be tightly closed.[5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. esschemco.com [esschemco.com]
- 4. store.sangon.com [store.sangon.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. kmpharma.in [kmpharma.in]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fda.gov [fda.gov]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
